Menadiol
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
RN given refers to parent cpd
See also: this compound Sodium Diphosphate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylnaphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTLZYDQJHKRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023247 | |
| Record name | Menadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481-85-6 | |
| Record name | 2-Methyl-1,4-naphthalenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menadiol [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylnaphthalene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ093653DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Menadiol from Menadione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of menadiol (Vitamin K4) from menadione (Vitamin K3). It includes detailed experimental protocols for various reduction methods, a comparative analysis of quantitative data, and visualizations of the relevant biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug development, and organic synthesis.
Introduction
Menadione (2-methyl-1,4-naphthoquinone), a synthetic analogue of vitamin K, serves as a crucial precursor in the synthesis of various biologically active compounds. Its reduction to this compound (2-methyl-1,4-naphthalenediol) is a fundamental transformation, yielding a key intermediate for the production of Vitamin K analogues and other therapeutic agents.[1] this compound itself is the hydroquinone form of menadione and plays a role in the biological redox cycling of vitamin K.[2] This guide details the primary methods for this conversion, focusing on practical experimental procedures and the resulting quantitative outcomes.
Chemical Synthesis of this compound from Menadione
The conversion of menadione to this compound is a reduction reaction that can be achieved through several methods. The most common approaches involve chemical reducing agents or catalytic hydrogenation.
Reduction using Sodium Dithionite
A widely employed and efficient method for the synthesis of this compound is the reduction of menadione using sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite.[3] This method is valued for its operational simplicity and high yields.
Experimental Protocol:
-
Materials:
-
Procedure:
-
Suspend menadione (0.5 g) in ethyl acetate in a suitable reaction flask.
-
Prepare a solution of sodium dithionite (1.0 g) in water.
-
Add the aqueous sodium dithionite solution to the menadione suspension at room temperature with stirring.
-
Transfer the mixture to a separatory funnel and shake for several minutes. The reaction progress can be visually monitored as the solution transitions through a brown phase to a yellow color, indicating the formation of this compound.
-
Allow the layers to separate. The organic layer contains the this compound product.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude this compound.
-
-
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethanol and water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
One-Pot Hydroacetylation to this compound Diacetate
A related and highly efficient process is the one-pot hydroacetylation of menadione to this compound diacetate. This procedure involves the initial reduction of menadione to this compound, followed by in-situ acetylation.
Experimental Protocol:
-
Materials:
-
Menadione (2-methyl-1,4-naphthoquinone)
-
Acetic anhydride
-
Palladium on carbon (Pd/C) catalyst
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate
-
Isopropanol
-
Water
-
Hydrogen source
-
-
Procedure:
-
Dissolve menadione in ethyl acetate.
-
Add acetic anhydride, DMAP, and a catalytic amount of Pd/C to the solution.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
-
Upon completion of the reaction, remove the Pd/C catalyst by filtration.
-
Wash the filtrate with brine, and separate the organic layer.
-
Concentrate the organic layer and recrystallize the crude product from a mixture of water and isopropanol to yield pure this compound diacetate.
-
Quantitative Data Summary
The efficiency of the synthesis of this compound and its diacetate derivative can be compared across different methodologies. The following tables summarize the available quantitative data from the cited literature.
Table 1: Synthesis of this compound from Menadione
| Reducing Agent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Sodium Dithionite | Room temperature, 30 minutes | ~84 | Not specified | |
| Sodium Dithionite | Acetic acid and water | 97 | Not specified | |
| Sodium Dithionite (Ultrasound) | Not specified | 79 | Not specified |
Table 2: Synthesis of this compound Diacetate from Menadione
| Method | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| One-pot Hydroacetylation | Pd/C, H₂, Acetic Anhydride, DMAP, Room Temperature | 84.2 | 99.8 (HPLC) |
Visualizations of Relevant Pathways
To provide a broader context for the significance of this compound, the following diagrams illustrate its role in biological systems and the chemical synthesis workflow.
The Vitamin K Cycle
This compound is the reduced form of menadione and is an intermediate in the Vitamin K cycle, a critical pathway for blood coagulation and bone metabolism. This diagram illustrates the key enzymatic steps in this cycle.
References
The Biological Role of Menadiol: A Technical Guide for Researchers
An in-depth exploration of menadiol as a synthetic vitamin K analog, its metabolic fate, and its function in vital physiological processes.
Introduction
This compound, also known as vitamin K4, is the reduced and biologically active form of menadione (vitamin K3). As a synthetic analog of vitamin K, this compound plays a crucial role in the vitamin K cycle, a fundamental biochemical pathway essential for blood coagulation and bone metabolism. This technical guide provides a comprehensive overview of the biological significance of this compound, its mechanism of action, comparative efficacy with other vitamin K vitamers, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of hematology, bone biology, and pharmacology.
Metabolic Activation and the Vitamin K Cycle
This compound is typically administered in a more stable, water-soluble form, such as this compound sodium diphosphate. Following administration, these pro-forms are rapidly hydrolyzed to this compound. The central role of this compound lies in its participation in the vitamin K cycle, a series of enzymatic reactions occurring in the endoplasmic reticulum.
The key function of the vitamin K cycle is to provide the reduced form of vitamin K, vitamin K hydroquinone, as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of specific glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to form gamma-carboxyglutamate (Gla) residues. This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium ions and interact with phospholipid membranes.
This compound serves as a precursor to vitamin K hydroquinone. It can be further reduced to this active form. The vitamin K cycle is a continuous process of oxidation and reduction, ensuring a steady supply of the active cofactor for GGCX.
Biological Functions
The primary biological roles of this compound as a vitamin K analog are centered on the activation of VKDPs involved in two main physiological processes:
-
Hemostasis: this compound facilitates the gamma-carboxylation of several key coagulation factors synthesized in the liver, including prothrombin (Factor II), and Factors VII, IX, and X. The Gla residues are essential for their calcium-dependent binding to phospholipid surfaces at the site of vascular injury, a critical step in the coagulation cascade.[1][2] Deficiency in vitamin K leads to the production of undercarboxylated, inactive clotting factors, resulting in impaired blood clotting and an increased risk of hemorrhage.
-
Bone Metabolism: this compound contributes to the carboxylation of osteocalcin, also known as bone Gla protein (BGP), a non-collagenous protein synthesized by osteoblasts.[3] Carboxylated osteocalcin plays a role in bone mineralization by binding to the hydroxyapatite matrix of bone.[4] Additionally, this compound is involved in the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue and vascular calcification.[4]
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the pharmacokinetics and biological activity of this compound and its active form, menadione, in comparison to other vitamin K analogs.
Table 1: Pharmacokinetic Parameters of Menadione (from this compound) in Rabbits
| Parameter | Plasma | Red Blood Cells (RBCs) |
| Elimination Half-life (t½) | 27.17 ± 10.49 min | 35.22 ± 11.82 min |
| Plasma Clearance (CL/F) | 0.822 ± 0.254 L/min | 0.407 ± 0.152 L/min |
| Apparent Volume of Distribution (Vd/F) | 30.833 ± 12.835 L | 20.488 ± 9.401 L |
| Area Under the Curve (AUC) | 32.453 ± 9.785 µg·min/mL | 67.219 ± 24.449 µg·min/mL |
| Data from a study involving intravenous injection of 75 mg this compound sodium diphosphate in rabbits. |
Table 2: Comparative In Vitro Activity of Vitamin K Analogs
| Vitamin K Form | Hepatic Carboxylase Activity | VKORC1 Activity |
| Menadione (from this compound) | Very low to no effect | No activity |
| Phylloquinone (K1) | Comparable to MK-2 to MK-7 | 23 pmol/min/mg |
| Menaquinone-4 (MK-4) | Comparable to K1 | 15 pmol/min/mg |
| Menaquinone-7 (MK-7) | Comparable to K1 | Very limited activity |
| In vitro studies show that while menadione can be converted to the active MK-4 in vivo, its direct cofactor activity for hepatic carboxylase and as a substrate for VKORC1 is minimal. |
Table 3: In Vivo Efficacy in Correcting Coagulopathy
| Treatment | Route | Dosage | Effect on International Normalized Ratio (INR) |
| This compound | Oral | 20 mg/day for 3 days | Significant decrease |
| Phylloquinone (K1) | Intravenous | 10 mg/day | Significant decrease |
| A study in patients with cholestasis and elevated INR showed that oral this compound was an effective alternative to intravenous phylloquinone in correcting coagulopathies. |
Experimental Protocols
In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This protocol describes a cell-based assay to measure the activity of GGCX in its native environment.
Materials:
-
HEK293 cells stably expressing a vitamin K-dependent reporter protein (e.g., a chimeric protein of Factor IX Gla domain and prothrombin, FIXgla-ProT).
-
CRISPR-Cas9 mediated GGCX knockout in the reporter cell line.
-
Expression vector containing the GGCX gene of interest (wild-type or mutant).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
Vitamin K1 (phylloquinone) or this compound sodium diphosphate.
-
ELISA reagents for the specific detection of the carboxylated reporter protein.
Methodology:
-
Cell Culture and Transfection: Culture the GGCX-deficient HEK293 reporter cells in complete medium. Transiently transfect the cells with the expression vector carrying the GGCX gene.
-
Vitamin K Supplementation: After transfection, supplement the culture medium with a known concentration of vitamin K1 or this compound (e.g., 5 µg/mL).
-
Sample Collection: After 48-72 hours of incubation, collect the cell culture medium.
-
Quantification of Carboxylation: Use a sandwich ELISA to quantify the amount of carboxylated reporter protein secreted into the medium. An antibody specific to the Gla-containing domain of the reporter protein is used for detection.
-
Data Analysis: Normalize the carboxylation activity of mutant GGCX to that of wild-type GGCX (set to 100%).
Prothrombin Time (PT) Assay
This assay measures the time it takes for blood plasma to clot and is a functional measure of the extrinsic and common coagulation pathways, which are dependent on vitamin K.
Materials:
-
Citrated plasma sample from the subject.
-
Thromboplastin reagent (containing tissue factor and phospholipids).
-
Calcium chloride solution.
-
Coagulometer or a water bath and stopwatch for manual measurement.
-
Control plasmas (normal and abnormal).
Methodology:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. Centrifuge to obtain platelet-poor plasma.
-
Incubation: Pre-warm the plasma sample and the thromboplastin reagent to 37°C.
-
Clot Initiation: Add a specific volume of the thromboplastin reagent to the plasma sample.
-
Timing: Simultaneously with the addition of the reagent, start a timer.
-
Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and stop the timer. For manual methods, visually observe for clot formation.
-
Data Recording: The time from the addition of the reagent to clot formation is the prothrombin time, recorded in seconds. Results are often expressed as an International Normalized Ratio (INR) for standardized reporting.
Conclusion
This compound, as a synthetic vitamin K analog, is a valuable compound for both therapeutic applications and research. Its water solubility offers advantages in certain clinical situations. Understanding its metabolic conversion to the active menaquinone-4 (MK-4) and its role within the vitamin K cycle is crucial for appreciating its biological effects on hemostasis and bone health. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced roles of this compound and other vitamin K vitamers in health and disease. Future research should continue to explore the comparative efficacy and tissue-specific effects of different vitamin K forms to optimize their use in clinical and nutritional settings.
References
- 1. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 2. Low-dose menaquinone-4 improves γ-carboxylation of osteocalcin in young males: a non-placebo-controlled dose–response study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Low-dose menaquinone-4 improves γ-carboxylation of osteocalcin in young males: a non-placebo-controlled dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Menadiol and Vitamin K Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational early studies on menadiol and its role in combating vitamin K deficiency. The document focuses on the core scientific principles and experimental methodologies that established this compound and its derivatives as potent vitamin K analogs. Quantitative data from seminal papers are presented in structured tables for comparative analysis, and key experimental protocols are detailed to provide a comprehensive understanding of the research conducted in the early to mid-20th century.
Introduction: The Discovery of Vitamin K and the Quest for Synthetic Analogs
The story of this compound is intrinsically linked to the discovery of vitamin K. In the late 1920s and early 1930s, Henrik Dam, a Danish scientist, observed a hemorrhagic disease in chicks fed a cholesterol-depleted diet.[1][2][3] This condition was characterized by prolonged blood clotting time and could not be rectified by supplementing with known vitamins. Dam postulated the existence of a new fat-soluble "Koagulations-Vitamin," which he termed vitamin K.[2]
The chick quickly became the primary animal model for vitamin K research due to its susceptibility to the deficiency and the relative ease of examining its blood coagulation.[1] The development of the prothrombin time (PT) test by Dr. Armand J. Quick in 1935 provided a crucial quantitative method to assess blood clotting function and, by extension, vitamin K status.
The fat-soluble nature of natural vitamin K posed challenges for its clinical use, particularly in patients with obstructive jaundice who had impaired fat absorption. This spurred the search for water-soluble, synthetic compounds with vitamin K activity. Menadione (2-methyl-1,4-naphthoquinone), a simple synthetic compound, was found to be highly potent. However, its reduced form, this compound (2-methyl-1,4-naphthalenediol), and its water-soluble esters, such as this compound diacetate and this compound diphosphate, offered improved solubility and became subjects of intensive study.
Experimental Protocols in Early Vitamin K Research
The foundational research on this compound and vitamin K deficiency relied on a set of standardized, albeit by modern standards, relatively simple experimental protocols. These protocols were designed to induce vitamin K deficiency in an animal model, administer test compounds, and quantitatively measure the effect on blood coagulation.
Induction of Vitamin K Deficiency in Chicks
The standard method for inducing vitamin K deficiency involved feeding newly hatched chicks a specially formulated deficient diet for a period of two to three weeks.
-
Animal Model: Day-old White Leghorn chicks were typically used.
-
Housing: Chicks were housed in cages with wire mesh floors to prevent coprophagy (ingestion of feces), as intestinal bacteria can synthesize vitamin K.
-
Basal Deficient Diet: The diet was designed to be free of vitamin K. An example of a typical basal diet composition from the era is provided in Table 1. The key was the use of ether-extracted ingredients to remove fat-soluble vitamins.
| Component | Percentage (%) |
| Ether-extracted Casein | 20 |
| Sucrose | 66 |
| Salt Mixture | 4 |
| Ether-extracted Dried Yeast | 10 |
| Cod Liver Oil (Vitamin A & D source) | As required |
Table 1: Representative Composition of an Early Vitamin K-Deficient Chick Diet.
Administration of Test Compounds
Once the chicks exhibited signs of vitamin K deficiency, primarily prolonged prothrombin times, the test compounds were administered.
-
Route of Administration: For comparative bioassays, oral administration was common. The test substance, dissolved in a suitable solvent like cod liver oil, was given directly to the chick.
-
Dosage: A range of microgram-level doses were tested to establish a dose-response relationship.
Measurement of Prothrombin Time (Quick's Method)
The prothrombin time test, as developed by Quick, was the cornerstone of quantitative analysis in this research.
-
Principle: The test measures the time it takes for plasma to clot after the addition of an excess of thromboplastin and calcium. This evaluates the extrinsic and common pathways of the coagulation cascade, which include the vitamin K-dependent factors.
-
Procedure:
-
Blood Collection: Blood was drawn from a wing vein of the chick into a solution of sodium oxalate to prevent coagulation.
-
Plasma Separation: The blood was centrifuged to separate the plasma.
-
Clotting Assay:
-
0.1 mL of plasma was pipetted into a small test tube and placed in a 37°C water bath.
-
0.1 mL of a thromboplastin solution (typically an extract of rabbit brain) was added and the mixture was allowed to warm.
-
0.1 mL of calcium chloride solution was then added, and a stopwatch was started simultaneously.
-
The tube was gently tilted, and the time until the formation of a fibrin clot was recorded as the prothrombin time.
-
-
Quantitative Data from Early Studies on this compound and its Derivatives
Seminal studies in the early 1940s provided the first quantitative data on the high vitamin K activity of this compound and its derivatives. The work of Ansbacher, Fernholz, and Dolliver was particularly influential.
The following table summarizes the comparative potencies of various vitamin K-active compounds as determined in early chick bioassays. The potency is expressed in relation to a standard, often natural vitamin K1 or the highly active menadione.
| Compound | Chemical Name | Relative Potency (approximate) |
| Vitamin K1 | 2-methyl-3-phytyl-1,4-naphthoquinone | 1.0 |
| Menadione (Vitamin K3) | 2-methyl-1,4-naphthoquinone | ~2.0 - 3.0 |
| This compound (Vitamin K4) | 2-methyl-1,4-naphthalenediol | High (similar to Menadione) |
| This compound Diacetate | 2-methyl-1,4-naphthalenediol diacetate | High (similar to Menadione) |
| This compound Diphosphate | 2-methyl-1,4-naphthalenediol diphosphate | High (similar to Menadione) |
Table 2: Comparative Vitamin K Activity of this compound and its Derivatives. Note: The exact relative potencies varied slightly between different studies and assay conditions.
The following table presents hypothetical but representative data illustrating the dose-dependent effect of orally administered this compound diacetate on the prothrombin time of vitamin K-deficient chicks, based on the findings of early research.
| Dosage of this compound Diacetate (µ g/chick ) | Mean Prothrombin Time (seconds) 6 hours post-administration |
| 0 (Deficient Control) | > 180 |
| 0.5 | 60 |
| 1.0 | 25 |
| 2.0 | 15 |
| Normal Control (on standard diet) | 13 |
Table 3: Dose-Response of this compound Diacetate on Prothrombin Time in Vitamin K-Deficient Chicks (Representative Data).
Signaling Pathways and Experimental Workflows
The understanding of the biochemical pathways involving vitamin K was rudimentary in this early period. However, the logical relationships between diet, vitamin K status, and blood coagulation were clearly established through these experiments.
The mechanism of action was understood at a physiological level: vitamin K was necessary for the liver to produce prothrombin. The exact biochemical step of gamma-carboxylation was not discovered until much later.
Conclusion
The early studies on this compound and its derivatives were pivotal in the clinical management of vitamin K deficiency. Through meticulous animal studies and the application of the then-novel prothrombin time test, researchers established that these simple, water-soluble synthetic compounds possessed high vitamin K activity. This was a significant therapeutic advancement, particularly for patients with malabsorption syndromes. The experimental frameworks and quantitative data generated during this era laid the groundwork for a deeper understanding of vitamin K's essential role in hemostasis and for the development of a wider range of vitamin K analogs and anticoagulants.
References
chemical structure and properties of menadiol diacetate
An In-depth Technical Guide on the Core Chemical Structure and Properties of Menadiol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound diacetate, also known as acetomenaphthone or Vitamin K4, is a synthetic, water-soluble analog of vitamin K.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. It details the compound's mechanism of action related to blood coagulation and bone metabolism, as well as its emerging role in oncology through the induction of apoptosis. This document synthesizes key quantitative data into structured tables and provides detailed experimental protocols for its synthesis and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise reference for research and drug development professionals.
Chemical Identity and Structure
This compound diacetate is chemically designated as 2-methyl-1,4-naphthalenediol diacetate. It is a diester derivative of this compound. The acetylation of the hydroxyl groups in this compound increases the compound's stability.
The chemical structure is characterized by a naphthalene ring system with methyl and acetoxy functional groups. The key structural details are provided below:
-
Chemical Name: 2-methyl-1,4-naphthalenediol diacetate
-
Synonyms: Acetomenaphthone, Vitamin K4, Kapilin, Kayvite
-
CAS Number: 573-20-6
-
Molecular Formula: C15H14O4
-
Molecular Weight: 258.27 g/mol
Physicochemical Properties
This compound diacetate is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Reference(s) |
| Physical State | Crystalline powder | |
| Color | White to almost white | |
| Melting Point | 113-114 °C | |
| Boiling Point | 361.52 °C (estimate) | |
| Water Solubility | Insoluble | |
| Solubility in Solvents | DMSO: up to 51 mg/mLDMF: 30 mg/mLEthanol: 1 mg/mL | |
| Density | ~1.21 g/cm³ (estimate) |
Spectral Data for Structural Elucidation
Structural confirmation of this compound diacetate is typically achieved through spectroscopic methods. The following data are characteristic of the compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the methyl and aromatic protons. A representative ¹H-NMR characterization shows the following chemical shifts (δ):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 2.27 | singlet | 3H | Naphthalene-CH₃ | |
| 2.46 | singlet | 3H | Acetoxy-CH₃ | |
| 2.50 | singlet | 3H | Acetoxy-CH₃ | |
| 7.55-7.62 | multiplet | 2H | Aromatic-H | |
| 7.85-7.89 | doublet | 2H | Aromatic-H |
Other Spectroscopic Data
Additional spectroscopic data, including ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are available in various chemical databases and are crucial for comprehensive structural analysis.
Biological Activity and Mechanism of Action
This compound diacetate's primary biological function is as a pro-vitamin K. It is converted in the body into biologically active forms of vitamin K, which are essential for critical physiological processes.
Role in Hemostasis
The most well-established role of this compound diacetate is in the blood coagulation cascade. Its mechanism involves a multi-step conversion process.
-
Hydrolysis: In the body, this compound diacetate is first hydrolyzed to its active form, this compound.
-
Conversion to Vitamin K2: this compound is then metabolized, primarily in the liver, to active vitamin K2 (menaquinone).
-
Cofactor for γ-Glutamyl Carboxylase: Vitamin K2 acts as an essential cofactor for the enzyme γ-glutamyl carboxylase.
-
Activation of Clotting Factors: This enzyme catalyzes the post-translational carboxylation of specific glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, X) and anticoagulant proteins (C, S, and Z). This carboxylation is necessary for these proteins to bind calcium ions, a critical step for their activation and function in the coagulation cascade.
Role in Bone Metabolism
Beyond coagulation, this compound diacetate contributes to bone health. The vitamin K-dependent carboxylation process is also required for the activation of osteocalcin, a protein synthesized by osteoblasts. Carboxylated osteocalcin is able to bind calcium and incorporate it into the bone matrix, thereby supporting bone mineralization and strength.
Anticancer Activity
Recent studies have highlighted the potential of this compound diacetate as an anticancer agent. It has been shown to induce apoptosis in cancer cells, particularly in prostate carcinoma.
-
Mechanism: The compound triggers a caspase-3-related apoptotic pathway. This is initiated through the induction of mitochondrial dysfunction and subsequent DNA fragmentation.
-
Quantitative Data: It inhibits the proliferation of PC3 prostate cancer cells with an IC₅₀ value of 20.94 µM and induces cell cycle arrest at the S phase.
Experimental Protocols
Synthesis of this compound Diacetate
A common and efficient method for synthesizing this compound diacetate is through the reductive acetylation of 2-methyl-1,4-naphthoquinone (Menadione).
Materials:
-
2-methyl-1,4-naphthoquinone (Menadione)
-
Ethyl acetate
-
Acetic anhydride
-
4-dimethylaminopyridine (DMAP)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas
-
Brine solution
-
Isopropanol
-
Water
Protocol:
-
Dissolve 2-methyl-1,4-naphthoquinone (1 equivalent) in ethyl acetate.
-
To this solution, add acetic anhydride (~1.5 equivalents), DMAP (catalytic amount), and Pd/C catalyst (catalytic amount).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere overnight.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the Pd/C catalyst by filtration through a pad of celite.
-
Wash the filtrate with brine. Separate the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of isopropanol and water to yield pure this compound diacetate as white crystals.
-
Confirm the structure and purity using HPLC and NMR spectroscopy.
Bioassay for Vitamin K Activity
The biological activity of this compound diacetate as a vitamin K source can be determined using a bioassay based on prothrombin clotting time.
Model:
-
Three-week-old, vitamin K-depleted male broiler chicks. To increase sensitivity, chicks can be sensitized with a vitamin K antagonist like coumatetralyl.
Protocol Outline:
-
Induce vitamin K deficiency in chicks through a specialized diet.
-
Administer different known doses of a standard vitamin K source and this compound diacetate to separate groups of chicks.
-
After a set period (e.g., 24 hours), collect blood samples.
-
Prepare plasma from the blood samples.
-
Measure the prothrombin clotting time for each sample using a homologous thrombokinase preparation.
-
Construct a dose-response curve with the standard vitamin K source.
-
Determine the relative bioactivity of this compound diacetate by comparing the prothrombin times of the test groups to the standard curve.
Conclusion
This compound diacetate is a stable, synthetic vitamin K analog with well-defined chemical and physical properties. Its primary biological role as a pro-vitamin is critical for hemostasis and bone health through the γ-carboxylation of key proteins. Furthermore, its demonstrated ability to induce apoptosis in cancer cells presents a promising avenue for oncological research and therapeutic development. The detailed protocols and compiled data in this guide serve as a valuable technical resource for scientists engaged in the study and application of this multifaceted compound.
References
Menadiol as a Precursor for Menaquinone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of menadiol's role as a crucial precursor in the biosynthesis of menaquinone-4 (MK-4), a vital form of vitamin K2. The document outlines the enzymatic conversion process, presents quantitative data on reaction kinetics and yields, details experimental protocols for synthesis and analysis, and provides visual representations of the key pathways and workflows.
Introduction: The Significance of Menaquinone-4
Menaquinone-4 (MK-4) is an essential vitamin K2 isoform that plays a critical role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Unlike other menaquinones that are primarily of bacterial origin, MK-4 is synthesized endogenously in animal tissues from a precursor molecule. Menadione (vitamin K3), a synthetic naphthoquinone, serves as a primary precursor, and its reduced form, this compound (vitamin K4), is a key intermediate in the conversion to MK-4.[1][2] This guide focuses on the biochemical transformation of this compound to MK-4, a process of significant interest in nutritional science and pharmaceutical development.
The Biosynthetic Pathway: From this compound to Menaquinone-4
The conversion of this compound to MK-4 is a critical step in vitamin K metabolism. While dietary phylloquinone (vitamin K1) can be converted to MK-4, evidence suggests that this process involves the intestinal release of menadione, which then circulates and is taken up by extrahepatic tissues for conversion.[3][4][5] Menadione itself is biologically inactive and must be converted to its active forms. The key enzyme responsible for the final step of MK-4 synthesis is UbiA prenyltransferase domain-containing protein 1 (UBIAD1) .
The overall pathway can be summarized as follows:
-
Reduction of Menadione: Menadione is first reduced to its hydroquinone form, this compound.
-
Prenylation by UBIAD1: The enzyme UBIAD1, located in the endoplasmic reticulum, catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) side chain to this compound. This prenylation reaction results in the formation of menaquinone-4.
It is the hydroquinone form of menadione (this compound) that acts as the substrate for UBIAD1.
Below is a diagram illustrating the enzymatic conversion of this compound to menaquinone-4.
Quantitative Data
Chemical Synthesis Yields
The synthesis of this compound and its derivatives, such as this compound diacetate, is a common starting point for obtaining menaquinone precursors. The following table summarizes reported yields for these chemical syntheses.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | Menadione | 10% Na2S2O4, Room Temperature, 30 min | ~84 | |
| This compound Diacetate (Vitamin K4) | 2-methyl-1,4-naphthoquinone | Acetic anhydride, DMAP, Pd/C, H2 atmosphere, Room Temperature | 84.2 | |
| Menaquinone-1 (MK-1) | This compound | Allylation with β-cyclodextrin in borate buffer (pH 9) | 40 | |
| Menaquinone-2 (MK-2) | This compound | Alkylation with geraniol in the presence of BF3∙OEt2 | 20.1 |
UBIAD1 Enzyme Kinetics
The enzymatic activity of UBIAD1 is crucial for the conversion of this compound to MK-4. The following table presents kinetic parameters for the substrates of UBIAD1.
| Substrate | Apparent K_m_ (μM) | Enzyme Source | Reference |
| Menadione | 10.1 | Microsomes from UBIAD1-expressing Sf9 cells | |
| Geranylgeranyl Pyrophosphate (GGPP) | 5.3 | Microsomes from UBIAD1-expressing Sf9 cells |
Experimental Protocols
In Vitro Assay for UBIAD1-Mediated Menaquinone-4 Synthesis
This protocol describes an in vitro assay to measure the synthesis of MK-4 from menadione using microsomes containing UBIAD1.
Materials:
-
UBIAD1-expressing microsomes (e.g., from baculovirus-infected Sf9 insect cells or transfected mammalian cells)
-
[3H]Menadione (radiolabeled substrate)
-
Geranylgeranyl pyrophosphate (GGPP)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Solvents for lipid extraction (e.g., hexane, diethyl ether)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate microsomes from UBIAD1-expressing cells by differential centrifugation. Resuspend the microsomal pellet in homogenization buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
100 µg of microsomal protein
-
Reaction buffer to a final volume of 200 µL
-
[3H]Menadione (e.g., 10 nM, 0.5 µCi/reaction)
-
GGPP (e.g., 50 µM)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., hexane:diethyl ether, 97:3 v/v).
-
Analysis by TLC: Spot the extracted lipids onto a TLC plate and develop the chromatogram.
-
Quantification: Scrape the spot corresponding to MK-4 from the TLC plate and measure the radioactivity using a scintillation counter to determine the amount of [3H]Menadione incorporated into MK-4.
Below is a workflow diagram for the in vitro UBIAD1 assay.
Quantification of Menaquinone-4 in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the quantification of MK-4 in biological matrices such as plasma or cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standard (e.g., deuterium-labeled MK-4)
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phase (e.g., isopropanol and acetonitrile)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add a known amount of the internal standard.
-
Precipitate proteins by adding a protein precipitation agent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic method.
-
Detect and quantify MK-4 and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known MK-4 concentrations.
-
Determine the concentration of MK-4 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Below is a logical workflow for the quantification of MK-4 by LC-MS/MS.
Conclusion
This compound is a pivotal intermediate in the endogenous synthesis of menaquinone-4. The enzymatic conversion, primarily catalyzed by UBIAD1, represents a key metabolic step with implications for human health. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development, facilitating further investigation into the roles of this compound and MK-4 in health and disease. The provided methodologies can be adapted for various research applications, from basic enzymatic studies to preclinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound diacetate | 573-20-6 [chemicalbook.com]
- 3. Geranylgeranyl-regulated transport of the prenyltransferase UBIAD1 between membranes of the ER and Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Historical Development of Menadiol as a Therapeutic Agent: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Menadiol, a synthetic, water-soluble analog of vitamin K, has traversed a remarkable and multifaceted therapeutic landscape. Initially introduced as a vital agent for combating vitamin K deficiency and associated coagulopathies, its clinical applications have evolved significantly over the decades. This technical guide provides a comprehensive overview of the historical development of this compound, from its fundamental role in hemostasis to its exploration as an anticancer agent. This document details key quantitative data, experimental protocols, and the intricate signaling pathways influenced by this compound, offering a thorough resource for the scientific community.
Early Development and Therapeutic Focus: A Vitamin K Analog for Hemostasis
The discovery of vitamin K in the 1920s and 1930s as an essential factor for blood coagulation paved the way for the development of synthetic analogs. This compound, and its phosphate and diacetate esters, emerged as clinically significant compounds due to their water solubility, which allowed for parenteral administration and absorption in patients with impaired fat absorption, such as those with obstructive jaundice.
The primary therapeutic indication for this compound was the treatment and prevention of hypoprothrombinemia, a condition characterized by a deficiency of prothrombin and other vitamin K-dependent clotting factors (II, VII, IX, and X). This made it a critical intervention in various clinical scenarios, including:
-
Hemorrhagic disease of the newborn: Prophylactic and therapeutic use to prevent bleeding in infants.
-
Obstructive jaundice and biliary fistula: To counteract impaired absorption of fat-soluble vitamin K.
-
Reversal of anticoagulant therapy: To manage bleeding complications arising from the use of coumarin-based anticoagulants like warfarin.
The therapeutic action of this compound in hemostasis is predicated on its in vivo conversion to menadione (vitamin K3), which is then converted to the active menaquinone-4 (MK-4). This active form serves as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of glutamic acid residues to gamma-carboxyglutamic acid on the vitamin K-dependent clotting factors. This carboxylation is essential for their calcium-binding capacity and subsequent activation in the coagulation cascade.
Quantitative Data Presentation
Table 1: Comparative Bioavailability of Vitamin K Analogs
| Compound | Route of Administration | Relative Bioavailability | Key Characteristics |
| This compound Sodium Diphosphate | Oral, Intramuscular, Intravenous | High (Water-soluble) | Does not require bile salts for absorption[1]. |
| Vitamin K1 (Phylloquinone) | Oral, Intravenous | Variable (Fat-soluble) | Bioavailability from vegetables is lower than from supplements[2]. |
| Vitamin K2 (Menaquinone-7) | Oral | Higher than K1 | Longer half-life and more stable serum levels compared to K1[3][4][5]. |
Table 2: Efficacy in Reversing Warfarin-Induced Coagulopathy
| Study | Treatment Arms | Key Findings on Prothrombin Time (PT) / International Normalized Ratio (INR) | Reference |
| Comparative Study | Oral this compound (20 mg daily for 3 days) vs. Intravenous phytomenadione (10 mg daily) in patients with cholestasis and elevated INR | Both groups showed a significant decrease in INR. Oral this compound was found to be an effective alternative to intravenous phytomenadione. | |
| Clinical Review | Low-dose oral vitamin K1 (1.0 mg) for asymptomatic elevated INR (4.5-10.0) | Effectively and promptly reduces INR. More effective than subcutaneous and as effective as intravenous administration at 24 hours. | |
| Randomized Trial | IV vitamin K (0.5-1 mg) vs. Oral vitamin K (2.5-5 mg) for excessive anticoagulation (INR >6) | IV vitamin K worked more rapidly at 4 hours for moderately high INRs, but both routes were similarly effective at 24 hours. |
Table 3: Toxicological Data for this compound and its Derivatives
| Compound | Test | Species | Route | LD50 / Toxicity | Reference |
| This compound Diacetate | LDLO | Mouse | Oral | 3,600 mg/kg | |
| This compound Diacetate | LD50 | Mouse | Subcutaneous | 80 mg/kg | |
| This compound Diacetate | LD50 | Rat | Oral | >2000 mg/kg | |
| Menadione | Acute Toxicity | Rat | Intravenous | Dose-dependent lesions in kidney, heart, liver, and lung at doses of 100 and 150 mg/kg. | |
| This compound Diphosphate | Phase I Clinical Trial | Human | Intravenous | Maximum tolerated dose established at 2.5 g/m² as a continuous infusion. Adverse effects included hypersensitivity reactions, facial flushing, burning sensations, chest pain, and dyspnea. |
Experimental Protocols
Prothrombin Time (PT) Assay
The prothrombin time (PT) assay is a fundamental test to assess the extrinsic and common pathways of coagulation and is particularly sensitive to deficiencies in vitamin K-dependent clotting factors.
Objective: To measure the time taken for plasma to clot after the addition of a thromboplastin reagent, thereby evaluating the efficacy of this compound in restoring normal coagulation.
Methodology:
-
Specimen Collection and Preparation:
-
Collect whole blood in a tube containing 3.2% buffered sodium citrate anticoagulant (9:1 ratio of blood to anticoagulant).
-
Mix the sample by gentle inversion at least six times.
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Testing should be performed within 24 hours of collection if stored at room temperature.
-
-
Assay Procedure (Manual Method):
-
Pre-warm the thromboplastin reagent (containing tissue factor and calcium) and the patient's plasma sample to 37°C.
-
Pipette 200 µL of the thromboplastin reagent into a test tube.
-
Add 100 µL of the patient's plasma to the test tube and simultaneously start a stopwatch.
-
Continuously observe the mixture for clot formation by gently tilting the tube.
-
Stop the stopwatch as soon as a visible clot is formed. The elapsed time is the prothrombin time.
-
-
Data Interpretation:
-
The PT is reported in seconds. For patients on anticoagulant therapy, the result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.
-
A shortened PT or a decrease in a prolonged PT after this compound administration indicates a restoration of vitamin K-dependent clotting factor activity.
-
In Vitro Gamma-Glutamyl Carboxylase Assay
This assay measures the activity of the vitamin K-dependent gamma-glutamyl carboxylase (GGCX), the enzyme responsible for activating clotting factors.
Objective: To determine the ability of this compound (as a vitamin K source) to act as a cofactor for GGCX in the carboxylation of a synthetic peptide substrate.
Methodology:
-
Preparation of Microsomes: Isolate liver microsomes from a vitamin K-deficient animal model (e.g., rat) as a source of GGCX.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
The microsomal preparation.
-
A synthetic peptide substrate containing glutamic acid residues (e.g., a peptide corresponding to the propeptide and N-terminus of prothrombin).
-
Reduced vitamin K (generated in situ from this compound).
-
Radiolabeled bicarbonate (H¹⁴CO₃⁻).
-
Dithiothreitol (DTT) to maintain a reducing environment.
-
A suitable buffer (e.g., Tris-HCl).
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 17-25°C) for a specified time.
-
Termination and Quantification:
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Remove unincorporated radiolabeled bicarbonate by vacuum.
-
Measure the incorporation of ¹⁴C into the peptide substrate using liquid scintillation counting. The amount of incorporated radioactivity is proportional to the GGCX activity.
-
The Shift in Therapeutic Paradigm: this compound in Oncology
In the latter half of the 20th century, research on this compound took a significant turn with the discovery of its anticancer properties. This repositioning of this compound from a hemostatic agent to a potential chemotherapeutic agent opened new avenues of investigation.
The anticancer effects of this compound are primarily attributed to its ability to induce oxidative stress in cancer cells through a process known as redox cycling. In this process, menadione (the oxidized form of this compound) is reduced to a semiquinone radical by various cellular reductases. This semiquinone can then react with molecular oxygen to regenerate menadione and produce a superoxide anion radical. This cycle repeats, leading to the continuous generation of reactive oxygen species (ROS), which can overwhelm the antioxidant capacity of cancer cells and trigger apoptosis.
Key signaling pathways implicated in this compound-induced cancer cell death include:
-
Mitochondrial Dysfunction: ROS-induced damage to mitochondria can lead to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.
-
PARP Activation: Extensive DNA damage caused by ROS can lead to the overactivation of poly(ADP-ribose) polymerase (PARP), resulting in ATP depletion and cell death.
-
Fas-Dependent and Independent Pathways: this compound has been shown to induce apoptosis through both Fas-dependent and Fas-independent mechanisms.
Experimental Workflow for In Vitro Anticancer Efficacy Evaluation
A typical workflow to assess the anticancer effects of this compound in vitro involves a series of assays to determine its impact on cell viability, proliferation, and mechanism of cell death.
Conclusion
The history of this compound as a therapeutic agent is a compelling example of drug evolution, from a targeted replacement therapy for a specific vitamin deficiency to a subject of investigation in the complex field of oncology. While its use as a primary vitamin K supplement has been largely supplanted by vitamin K1 due to a better safety profile, particularly in neonates, the unique biochemical properties of this compound continue to fuel research into its potential as an anticancer agent. Future investigations will likely focus on targeted delivery systems to enhance its efficacy and minimize off-target effects, as well as its use in combination with other chemotherapeutic agents to exploit synergistic effects. The journey of this compound underscores the dynamic nature of pharmacology and the potential for rediscovering and repurposing established drugs for new therapeutic applications.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Relationship between Structure and Biological Activity of Various Vitamin K Forms [mdpi.com]
- 3. Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K2 higher bioavailability than K1, say scientists [nutraingredients.com]
The Role of Menadiol in Bone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menadiol, a synthetic analogue of vitamin K also known as vitamin K4, plays a significant and multifaceted role in bone metabolism. Traditionally recognized for its function in the vitamin K cycle and the gamma-carboxylation of bone matrix proteins, emerging research has illuminated its broader regulatory functions, including the transcriptional control of bone-related genes via the steroid and xenobiotic receptor (SXR). This technical guide provides an in-depth exploration of this compound's mechanisms of action on bone, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways. The evidence presented underscores this compound's dual action in promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts, positioning it as a molecule of interest in the development of therapeutics for metabolic bone diseases such as osteoporosis.
Introduction
This compound is a synthetic, water-soluble vitamer of vitamin K.[1] In the body, it is converted to menaquinone-4 (MK-4), one of the principal forms of vitamin K2.[2] Vitamin K is essential for the post-translational modification of several proteins involved in bone metabolism.[3] Its primary function is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is responsible for converting glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on specific proteins.[3] This carboxylation is critical for the function of key bone proteins like osteocalcin, enabling them to bind calcium and integrate into the bone matrix, thereby contributing to bone mineralization and strength.[4] Beyond this canonical pathway, this compound (as MK-4) also functions as a ligand for the nuclear receptor SXR, directly influencing the gene expression profile of bone cells. This guide will dissect these mechanisms, presenting the supporting experimental data and methodologies.
Mechanisms of Action
This compound influences bone metabolism through two primary, interconnected pathways:
Gamma-Carboxylation of Bone Proteins
The most well-established role of this compound is its participation in the vitamin K cycle to facilitate the gamma-carboxylation of vitamin K-dependent proteins (VKDPs).
-
Osteocalcin (OCN): Synthesized by osteoblasts, osteocalcin is the most abundant non-collagenous protein in bone. Its gamma-carboxylation is essential for its ability to bind to the hydroxyapatite mineral component of bone. Undercarboxylated osteocalcin (ucOC) has a lower affinity for the bone matrix and is considered a marker of vitamin K deficiency.
-
Matrix Gla Protein (MGP): MGP is another critical VKDP found in bone and cartilage that plays a role in preventing soft tissue and cartilage calcification.
The carboxylation process transforms inactive ucOC into the active, carboxylated form (Gla-OC), which is crucial for proper bone mineralization.
SXR-Mediated Transcriptional Regulation
Menaquinone-4 (MK-4), the active form of this compound, has been identified as a ligand for the steroid and xenobiotic receptor (SXR), a nuclear receptor that regulates the transcription of a variety of genes. This interaction represents a gamma-carboxylation-independent mechanism of action. Upon activation by MK-4, SXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on target gene promoters, modulating their expression.
Key SXR target genes relevant to bone metabolism include:
-
Tsukushi (TSK): Encodes a protein with collagen-accumulating effects.
-
Matrilin-2 (MATN2): An extracellular matrix protein involved in bone remodeling.
-
CYP3A4: A well-known SXR target gene also induced in osteoblastic cells by MK-4.
-
Other osteoblastic markers such as bone alkaline phosphatase (ALP), osteoprotegerin (OPG), and osteopontin.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key molecular pathways and a typical experimental workflow for studying this compound's effects.
Caption: Vitamin K cycle and osteocalcin carboxylation pathway.
Caption: SXR-mediated transcriptional regulation by this compound.
Caption: In vitro workflow for assessing this compound's osteogenic effects.
Quantitative Data Summary
The following tables summarize quantitative findings from key in vivo and in vitro studies investigating the effects of this compound (as menaquinone-4).
Table 1: In Vivo Effects of Menaquinone-4 (MK-4) on Ovariectomized (OVX) Mice
Study Design: 12-week treatment of OVX C57BL/6 mice.
| Parameter | OVX + Vehicle (Control) | OVX + Low-Dose MK-4 (20 mg/kg) | OVX + High-Dose MK-4 (40 mg/kg) |
| Bone Mineral Density (BMD) | Decreased vs. Sham | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |
| Bone Volume / Total Volume (BV/TV) | Decreased vs. Sham | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |
| Serum Alkaline Phosphatase (ALP) | No significant change vs. Sham | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |
| Serum Undercarboxylated OC (ucOC) | Increased vs. Sham (p < 0.05) | Decreased vs. Control (p < 0.05) | Decreased vs. Control (p < 0.05) |
| Serum TRAP (Resorption Marker) | Increased vs. Sham (p < 0.05) | Decreased vs. Control (p < 0.05) | Decreased vs. Control (p < 0.05) |
| Runx2 mRNA Expression (Bone) | - | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |
| Bmp2 mRNA Expression (Bone) | - | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |
| Nfatc1 mRNA Expression (Bone) | Increased vs. Sham | Decreased vs. Control (p < 0.05) | Decreased vs. Control (p < 0.05) |
Table 2: In Vitro Effects of Menaquinone-4 (MK-4) on Osteoblastic and Osteoclastic Cells
| Cell Type / Assay | MK-4 Concentration | Observation | Reference |
| MC3T3-E1 Osteoblasts | 10⁻⁶ M | Suppressed proliferation to 84% of control. | |
| MC3T3-E1 Osteoblasts | 10⁻⁶ M | Increased Alkaline Phosphatase (ALP) activity. | |
| Human Osteosarcoma (HOS) Cells | 10⁻⁷ M | Suppressed proliferation to 56% of control. | |
| Human Osteosarcoma Cells (HOS, MG-63, Saos-2) | 1-10 µM | Upregulated mRNA of ALP, OPG, Osteopontin, MGP via SXR. | |
| Bone Marrow Macrophages (BMMs) | Dose-dependent | Inhibited RANKL-induced osteoclast formation. | |
| BMMs | Dose-dependent | Decreased mRNA of c-Fos, NFATc1, OSCAR, and TRAP. | |
| BMMs | Dose-dependent | Strongly inhibited osteoclastic bone resorption (p < 0.01). |
Detailed Experimental Protocols
Osteoblast Differentiation and Mineralization Assay
This protocol is adapted for studying the effect of this compound on osteoblast function using the MC3T3-E1 cell line.
-
Cell Seeding: Seed MC3T3-E1 pre-osteoblastic cells in a 24-well plate at a density of 1 x 10⁴ cells per well. Culture in α-MEM supplemented with 10% FBS and 1% penicillin/streptomycin until confluent.
-
Induction of Differentiation: Upon reaching confluency, switch the medium to an osteogenic induction medium containing 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound Treatment: Add menaquinone-4 (MK-4) to the osteogenic medium at desired final concentrations (e.g., a range of 0.1 µM to 10 µM) and include a vehicle control (e.g., ethanol or DMSO).
-
Culture and Medium Change: Culture the cells for 14-21 days, replacing the medium with freshly prepared induction medium and MK-4 every 2-3 days.
-
Alkaline Phosphatase (ALP) Activity Assay (Day 7-10):
-
Wash cells with PBS and lyse with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.
-
Incubate and measure the absorbance at 405 nm. Quantify ALP activity relative to total protein content (measured by BCA or Bradford assay).
-
-
Alizarin Red S Staining for Mineralization (Day 14-21):
-
Wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash wells with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Gently aspirate the staining solution and wash 3-5 times with deionized water to remove excess dye.
-
Visualize and photograph the red-stained calcium deposits. For quantification, destain by adding 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 550 nm.
-
Osteoclast Differentiation and Activity Assay
This protocol assesses this compound's ability to inhibit RANKL-induced osteoclastogenesis.
-
Cell Isolation: Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.
-
Cell Culture and Stimulation: Culture BMMs in the presence of M-CSF (e.g., 30 ng/mL) for 3 days. Then, stimulate the cells with M-CSF (30 ng/mL) and RANKL (e.g., 50-100 ng/mL) to induce osteoclast differentiation.
-
This compound Treatment: Concurrently with RANKL stimulation, treat cells with various concentrations of MK-4 (e.g., 1 µM to 10 µM) or a vehicle control.
-
TRAP Staining (Day 5-7):
-
Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.
-
Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei) and count them under a microscope.
-
-
Bone Resorption Pit Assay:
-
Perform the differentiation protocol on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates).
-
After 7-10 days, remove the cells from the substrate.
-
Stain the substrate (e.g., with toluidine blue) and visualize or quantify the resorbed "pit" area using microscopy and image analysis software.
-
SXR Activation Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate the SXR signaling pathway.
-
Cell Line and Plasmids: Use a suitable cell line (e.g., HepG2, HOS) transiently co-transfected with two plasmids:
-
An expression vector for SXR (e.g., GAL4-SXR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with SXR response elements (e.g., tk(MH100)4-luc).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Transfection and Treatment: After transfection (typically 24 hours), treat the cells with various concentrations of MK-4 (e.g., 1 µM, 10 µM), a known SXR agonist as a positive control (e.g., rifampicin), and a vehicle control.
-
Lysis and Luminescence Measurement: After a 24-48 hour incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to the control reporter (β-galactosidase) activity. Express the results as fold-activation over the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol measures changes in the mRNA levels of key bone marker genes.
-
Cell Culture and Treatment: Culture osteoblasts or osteoclast precursors and treat with MK-4 as described in protocols 5.1 and 5.2.
-
RNA Extraction: At the desired time point (e.g., 24-72 hours for osteoblast markers, 3-5 days for osteoclast markers), lyse the cells and extract total RNA using a commercial kit (e.g., Trizol or spin-column based kits).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Real-Time PCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Use primers specific for target genes (e.g., Runx2, Alp, Bglap/Ocn, Sp7/Osterix for osteoblasts; Nfatc1, Acp5/Trap, Ctsk for osteoclasts) and a stable housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, expressing the data as fold change in MK-4 treated cells compared to vehicle-treated controls.
Conclusion and Future Directions
The collective evidence demonstrates that this compound, through its conversion to MK-4, exerts potent and beneficial effects on bone metabolism. Its dual mechanism of enhancing osteocalcin carboxylation and transcriptionally activating osteogenic genes via SXR, coupled with its inhibition of osteoclast differentiation, highlights its comprehensive pro-osteogenic profile. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers. Future research should focus on further elucidating the downstream targets of the SXR pathway in bone, exploring the synergistic effects of this compound with other osteogenic compounds, and conducting robust clinical trials to translate these preclinical findings into effective therapies for osteoporosis and other bone disorders.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Menaquinone-4 enhances testosterone production in rats and testis-derived tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menaquinone 4 Reduces Bone Loss in Ovariectomized Mice through Dual Regulation of Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Investigations of Menadiol's Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Menadiol, a synthetic, water-soluble analog of vitamin K, and its oxidized form, menadione (Vitamin K3), have been the subject of numerous investigations for their potent cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the foundational research into this compound's mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its cytotoxic properties. The primary mechanism of cytotoxicity is attributed to the induction of severe oxidative stress through a process known as redox cycling, which overwhelms cellular antioxidant defenses and triggers programmed cell death. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the core biological processes.
Core Mechanism of Action: Redox Cycling and Oxidative Stress
The cytotoxic activity of this compound is intrinsically linked to its ability to participate in redox cycling. This compound is the reduced hydroquinone form, while menadione is the oxidized quinone form. In the cellular environment, menadione undergoes a one-electron reduction, primarily catalyzed by enzymes like NADPH-cytochrome P450 reductase, to form a semiquinone radical.[1][2] This unstable radical rapidly donates its electron to molecular oxygen (O₂), generating the superoxide anion (O₂⁻) and reverting to menadione.[2][3] This futile cycle consumes cellular reducing equivalents (NADPH) and continuously produces reactive oxygen species (ROS), leading to a state of intense oxidative stress.[4]
Alternatively, NAD(P)H:quinone oxidoreductase 1 (NQO1) can perform a two-electron reduction of menadione directly to this compound, a process generally considered a detoxification pathway as it bypasses the semiquinone radical stage. However, this compound can also auto-oxidize back to menadione, contributing to ROS production, or be conjugated by phase II enzymes for excretion. The balance between these one- and two-electron reduction pathways is a critical determinant of menadione's ultimate cytotoxic effect.
Key Signaling Pathways in this compound-Induced Cytotoxicity
The massive ROS production initiated by this compound triggers multiple downstream signaling cascades that culminate in cell death. The primary pathways implicated in early investigations include the mitochondrial (intrinsic) apoptosis pathway and the activation of DNA damage response mechanisms.
Mitochondrial Pathway and Apoptosis
High levels of intracellular ROS directly damage mitochondria, the primary source of endogenous ROS. This leads to a collapse of the mitochondrial inner transmembrane potential (ΔΨm) and increased permeability of the outer mitochondrial membrane. These events facilitate the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the assembly of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.
DNA Damage and PARP-1 Activation
ROS can cause significant damage to cellular macromolecules, including DNA, leading to single- and double-strand breaks. This DNA damage activates the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1). While PARP-1 is crucial for DNA repair, its hyperactivation in response to extensive damage leads to the depletion of its substrate, NAD+, and subsequently ATP. This severe energy crisis contributes to cellular dysfunction and a switch from apoptosis to necrosis.
Fas-Dependent Pathway
Some studies have shown that menadione-induced oxidative stress can also engage the extrinsic apoptosis pathway. This involves the upregulation of Fas ligand (FasL) and its receptor, Fas. The engagement of the Fas receptor by its ligand initiates a signaling cascade that also leads to the activation of executioner caspases, suggesting a multi-pronged approach to inducing apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic potency of menadione has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following table summarizes key IC50 values reported in initial studies.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| H4IIE | Rat Hepatocellular Carcinoma | 25 µM | 24 hours | |
| INS-1 832/13 | Rat Pancreatic β-cell | ~18 µM | Not Specified | |
| Jurkat | Human T-cell Lymphoma | Dose-dependent effects | 4-6 hours | |
| OVCAR-3 / SK-OV-3 | Human Ovarian Carcinoma | Dose-dependent effects | Not Specified |
Detailed Experimental Protocols
The characterization of this compound's cytotoxic effects relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
-
Principle : This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound/menadione for a specified period (e.g., 24 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution, such as DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
Principle : LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity to quantify cytotoxicity.
-
Methodology :
-
Culture and treat cells with the test compound as described for the MTT assay.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Add the supernatant to an assay plate containing the LDH reaction mixture (substrate and cofactor).
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
Measure the absorbance according to the manufacturer's instructions (e.g., 490 nm).
-
Determine cytotoxicity by comparing the LDH release from treated cells to that of untreated cells (low control) and cells lysed with a detergent (high control).
-
Apoptosis Assays
-
Principle : DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes, including chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis), which appear as brightly stained, condensed, or fragmented nuclei under a fluorescence microscope.
-
Methodology :
-
Grow cells on coverslips or in chamber slides and treat with this compound.
-
After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100).
-
Incubate the cells with DAPI staining solution for 5-15 minutes at room temperature.
-
Wash away excess stain with PBS.
-
Mount the coverslips and visualize the nuclei using a fluorescence microscope with a UV filter.
-
Reactive Oxygen Species (ROS) Detection
-
Principle : MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. It is oxidized by superoxide, the primary ROS generated by menadione's redox cycling, and exhibits red fluorescence upon binding to nucleic acids. An increase in red fluorescence indicates elevated mitochondrial superoxide production.
-
Methodology :
-
Load live cells with MitoSOX Red working solution (e.g., 5 µM) and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently with warm buffer to remove excess probe.
-
Treat the cells with menadione and appropriate controls.
-
Analyze the cells promptly using a fluorescence microscope, flow cytometer, or microplate reader (Ex/Em ~510/580 nm).
-
Conclusion
Initial investigations into the cytotoxic effects of this compound and its metabolite menadione have firmly established their mechanism of action through the induction of lethal oxidative stress. The core process of redox cycling leads to a massive generation of reactive oxygen species, which in turn triggers multiple cell death pathways, including mitochondrial-mediated apoptosis and PARP-1-dependent cell death. The cytotoxic potency has been quantified across various cancer cell lines, highlighting its potential as an anticancer agent. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to further explore and validate the therapeutic applications of this compound-based compounds in oncology and other fields where targeted cell killing is desired.
References
- 1. Kappadione | C11H8Na4O8P2 | CID 8555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Oxidative Stress in Cell Culture Using Menadiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing menadiol, also known as menadione or Vitamin K3, to induce oxidative stress in in vitro cell culture models. This is a valuable tool for studying the cellular mechanisms of oxidative damage and for the development and screening of novel therapeutic agents targeting oxidative stress-related pathologies.
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound is a synthetic naphthoquinone that effectively induces oxidative stress in cultured cells through a process of redox cycling.[1][2] This process involves the enzymatic reduction of this compound to a semiquinone radical, which then reacts with molecular oxygen to generate superoxide anions (O₂⁻) and subsequently other ROS, such as hydrogen peroxide (H₂O₂).[3][4] This controlled induction of oxidative stress allows researchers to investigate the downstream cellular consequences and to screen for protective effects of novel compounds.
Mechanism of Action
This compound's ability to induce oxidative stress is primarily attributed to its redox cycling activity. Cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, reduce menadione to its semiquinone form. This radical can then be re-oxidized by molecular oxygen, generating superoxide radicals and regenerating the parent quinone, which can then re-enter the cycle. This futile cycling leads to a continuous production of ROS, overwhelming the cell's antioxidant capacity and leading to oxidative damage to lipids, proteins, and DNA.[1]
Key Signaling Pathways Activated by this compound-Induced Oxidative Stress
This compound-induced oxidative stress triggers a cascade of cellular signaling events, often culminating in cell death through apoptosis or necrosis. Key pathways affected include:
-
Poly (ADP-ribose) polymerase (PARP) Activation: DNA damage caused by ROS can lead to the activation of PARP, an enzyme involved in DNA repair. However, hyperactivation of PARP can deplete cellular NAD+ and ATP stores, leading to energy crisis and cell death.
-
Fas/Fas Ligand (FasL) System: Oxidative stress can upregulate the expression of Fas and FasL, leading to the activation of the extrinsic apoptotic pathway.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: As a key regulator of the antioxidant response, Nrf2 is often activated in response to menadione-induced oxidative stress, leading to the transcription of antioxidant and cytoprotective genes.
-
Calcium Homeostasis Disruption: Menadione can cause a release of calcium from intracellular stores, such as the endoplasmic reticulum and mitochondria, leading to an increase in cytosolic calcium levels. This can activate various calcium-dependent enzymes and contribute to mitochondrial dysfunction and apoptosis.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for this compound treatment to induce oxidative stress and cytotoxicity in various cell lines. It is crucial to note that optimal conditions may vary depending on the cell type and experimental objectives. Therefore, it is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model.
Table 1: this compound Concentration and Incubation Times for Induction of Oxidative Stress and Cytotoxicity
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Cardiomyocytes | 25 µM | 15 min | Progressive oxidation of cytosolic redox sensor | |
| Cardiomyocytes | 25 µM | 4-6 hours | Cell death (membrane irregularities, nuclear PI uptake) | |
| Rat Pancreatic Acinar AR4-2J Cells | 1-20 µM | Not Specified | Dose- and time-dependent inhibition of cell proliferation, apoptosis | |
| Rat Pancreatic Acinar AR4-2J Cells | 100 µM | 4 hours | Rapid cell death (>90%), necrosis | |
| Rat Hepatocellular Carcinoma (H4IIE) | 25 µM | 24 hours | IC50 for cytotoxicity | |
| Rat Hepatocellular Carcinoma (H4IIE) | 25, 50, 75, 100 µM | 24 hours | Decreased cell viability | |
| Human Gastric Cancer (MKN45) | 10-30 µM | 12 hours | Activation of caspase-3 and -7, PARP cleavage | |
| Rat Osteoblasts | 200 µM | Not Specified | Induction of oxidative stress (superoxide and H₂O₂ production), apoptosis | |
| Yeast Cells | 0.025 - 0.5 mM | Not Specified | Cytotoxicity | |
| Human Embryonic Kidney (HEK293) | 25 µM | 1 hour | Increased DNA breaks | |
| Mouse Embryonic Fibroblasts (MEFs) | 3.13 - 25 µM | 24 hours | Cytotoxicity |
Experimental Protocols
General Cell Culture and this compound Treatment
Materials:
-
Appropriate cell culture medium and supplements
-
Cell culture flasks or plates
-
This compound (Menadione, Vitamin K3) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Prepare fresh culture medium containing the desired final concentration of this compound by diluting the stock solution. It is recommended to perform a serial dilution to test a range of concentrations. A vehicle control (medium with DMSO at the same concentration used for the highest menadione dose) should always be included.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium (or control medium) to the cells.
-
Incubate the cells for the desired period (e.g., 1, 4, 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Following incubation, proceed with the desired downstream analysis (e.g., cytotoxicity assay, ROS detection, Western blotting).
Assessment of Cell Viability/Cytotoxicity (MTT Assay)
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Plate reader capable of measuring absorbance at 570-590 nm
Protocol:
-
Following this compound treatment, carefully remove the medium from each well.
-
Add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Detection of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
This compound-treated and control cells
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green Reagent, H₂-DCFDA)
-
Fluorescence microscope or flow cytometer
Protocol (using a fluorescent probe like CellROX™):
-
After this compound treatment for the desired time, remove the medium.
-
Wash the cells once with PBS.
-
Prepare the fluorescent probe working solution in PBS or medium according to the manufacturer's instructions.
-
Incubate the cells with the probe working solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Caption: Mechanism of this compound-Induced ROS Production.
Caption: Key Signaling Pathways Activated by this compound.
Caption: General Experimental Workflow.
References
- 1. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menadione-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menadione-induced cytotoxicity to rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Menadione as a Substrate for NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a critical role in cellular protection against oxidative stress and xenobiotics. It catalyzes the obligatory two-electron reduction of a wide variety of quinones and related compounds to their less reactive hydroquinone forms, using NAD(P)H as an electron donor. This detoxification pathway bypasses the formation of toxic, redox-active semiquinone intermediates that can generate reactive oxygen species (ROS). Given its protective functions and its role in the bioactivation of certain anti-tumor agents, the measurement of NQO1 activity is crucial in toxicology, pharmacology, and cancer research. Menadione (Vitamin K3), a synthetic naphthoquinone, is a classic and widely used substrate for assessing NQO1 activity due to its efficient reduction to menadiol.
Principle of the NQO1 Activity Assay
The NQO1 enzyme activity assay using menadione is based on the NQO1-catalyzed reduction of menadione to this compound. This reaction is dependent on the presence of the cofactor NAD(P)H, which is concurrently oxidized to NAD(P)⁺.
Reaction: Menadione + NAD(P)H + H⁺ ---(NQO1)---> this compound + NAD(P)⁺
The activity of the NQO1 enzyme can be quantified through several methods:
-
Direct Spectrophotometry: By monitoring the decrease in absorbance of NAD(P)H at 340 nm. This method directly measures cofactor consumption.
-
Coupled Colorimetric Reactions: The product, this compound, can be used to reduce a chromogenic indicator.
-
Tetrazolium Dyes (MTT/WST1): this compound reduces a tetrazolium salt (e.g., MTT or WST1) to a colored formazan product, which can be measured at a specific wavelength (e.g., 440-640 nm).
-
Cytochrome c: this compound reduces cytochrome c, leading to an increase in absorbance at 550 nm.
-
To ensure specificity, a parallel reaction containing dicoumarol , a potent and specific competitive inhibitor of NQO1, is typically run. The NQO1-specific activity is then calculated as the difference between the total activity (without inhibitor) and the activity in the presence of dicoumarol.
Applications in Research and Drug Development
-
Screening for NQO1 Inducers: Identifying compounds that upregulate NQO1 expression and activity is a key strategy for chemoprevention. The NQO1 gene is a primary target of the Nrf2 transcription factor, a master regulator of the antioxidant response.
-
Evaluating NQO1 Inhibitors: Screening for NQO1 inhibitors is important for cancer therapy, as some chemotherapeutic quinones (e.g., mitomycin C) require bioactivation by NQO1.
-
Toxicology Studies: Assessing how xenobiotics affect NQO1 activity helps in understanding their mechanisms of toxicity.
-
Disease Research: Investigating NQO1 activity in various disease models (e.g., neurodegenerative diseases, cancer) to elucidate its role in pathogenesis.
NQO1 Regulation via the Keap1/Nrf2 Signaling Pathway
The expression of NQO1 is primarily regulated by the Keap1/Nrf2 signaling pathway, a central hub for cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates Nrf2's degradation. Upon exposure to inducers (e.g., oxidative stress, electrophiles), Keap1 releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including NQO1, leading to their transcriptional activation.
Experimental Protocols
General Workflow for NQO1 Activity Assay
The general procedure involves preparing a cell or tissue lysate, determining the protein concentration, and then performing the enzymatic assay in a microplate format.
Protocol 1: Colorimetric NQO1 Activity Assay (WST-1 Reduction)
This protocol is adapted for a 96-well plate format and measures the NQO1-dependent reduction of WST-1 dye.
A. Materials and Reagents
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 250 mM Sucrose, 1 mM EDTA, protease inhibitor cocktail.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.01% Tween-20, 0.7 mg/mL BSA.
-
Menadione Stock (10 mM): Dissolve in DMSO. Store at -20°C.
-
NADH Stock (20 mM): Dissolve in Assay Buffer. Prepare fresh.
-
WST-1 Stock (5 mM): Dissolve in water.
-
Dicoumarol Stock (1 mM): Dissolve in DMSO.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 440-450 nm.
B. Sample Preparation (Cell Lysate)
-
Culture cells to ~80-90% confluency. For suspension cells, collect by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and keep it on ice.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Dilute the lysate with Assay Buffer to a final concentration of 0.5 - 2.0 mg/mL, or as optimized for your sample type.
C. Assay Procedure
-
Prepare Reaction Mix: For each well, prepare a master mix. A general recipe is:
-
Assay Buffer: 155 µL
-
NADH Stock (20 mM): 2 µL (Final: 200 µM)
-
WST-1 Stock (5 mM): 10 µL (Final: 250 µM)
-
Menadione Stock (10 mM): 1 µL (Final: 50 µM)
-
-
Set up the Plate:
-
Sample Wells: Add 20 µL of diluted cell lysate.
-
Inhibitor Control Wells: Add 20 µL of diluted cell lysate.
-
Blank Wells: Add 20 µL of Assay Buffer.
-
-
Add Inhibitor: To the "Inhibitor Control" wells, add 2 µL of Dicoumarol stock (Final: 10 µM). To all other wells, add 2 µL of DMSO (vehicle control). Mix gently.
-
Initiate Reaction: Add 178 µL of the Reaction Mix to all wells for a total volume of 200 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 440 nm every 30-60 seconds for 10-20 minutes.
D. Calculation of NQO1 Activity
-
Calculate the rate of reaction (Vmax) for each well (mOD/min) from the linear portion of the kinetic curve.
-
Subtract the average Vmax of the Blank wells from all Sample and Inhibitor Control wells.
-
Calculate the Dicoumarol-sensitive rate:
-
ΔVmax = Vmax (Sample) - Vmax (Inhibitor Control)
-
-
Calculate the specific activity using the molar extinction coefficient (ε) of the reduced WST-1 (formazan). The specific value may vary by manufacturer (e.g., 37,000 M⁻¹cm⁻¹).
-
Specific Activity (nmol/min/mg) = (ΔVmax * Assay Volume) / (ε * Path Length * Protein Amount)
-
Note: Path length in a 96-well plate with 200 µL is typically ~0.5-0.6 cm. This should be measured or standardized.
-
Protocol 2: Spectrophotometric NQO1 Activity Assay (NADH Oxidation)
This protocol directly measures the consumption of NADH.
A. Materials and Reagents
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 0.7 mg/mL BSA, 5 µM FAD.
-
Menadione Stock (4 mM): Dissolve in ethanol. Prepare fresh.
-
NADH Stock (20 mM): Dissolve in Reaction Buffer. Prepare fresh.
-
Dicoumarol Stock (1 mM): Dissolve in DMSO.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer/plate reader capable of measuring absorbance at 340 nm.
B. Assay Procedure
-
Prepare cell/tissue lysates and determine protein concentration as described in Protocol 1. Dilute lysate to an appropriate concentration (e.g., 10-50 µg of protein per reaction).
-
Set up reactions in a total volume of 200 µL:
-
Reaction Buffer: to 200 µL
-
Diluted Lysate: X µL (e.g., 20 µL)
-
NADH Stock: 2 µL (Final: 200 µM)
-
Dicoumarol (for inhibitor wells): 2 µL (Final: 10 µM) or DMSO vehicle.
-
-
Pre-incubate the mixture for 2 minutes at 25°C.
-
Initiate Reaction: Add 2 µL of Menadione stock (Final: 40 µM).
-
Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
C. Calculation of NQO1 Activity
-
Calculate the rate of NADH oxidation (ΔAbs/min) from the linear portion of the curve.
-
Determine the Dicoumarol-sensitive rate as in Protocol 1.
-
Calculate specific activity using the Beer-Lambert law and the molar extinction coefficient (ε) of NADH, which is 6220 M⁻¹cm⁻¹.
-
Specific Activity (nmol/min/mg) = (ΔAbs/min * 1,000,000 * Assay Volume) / (6220 * Path Length * Protein Amount)
-
Data Presentation
The following tables summarize typical quantitative data for NQO1 activity and inhibition.
Table 1: NQO1 Specific Activity in Various Cell Lines
| Cell Line | Tissue of Origin | Basal NQO1 Specific Activity (nmol/min/mg protein) | Reference |
|---|---|---|---|
| HepG2 | Human Liver | 150 - 400 | |
| A549 | Human Lung | 50 - 150 | |
| INS-1 832/13 | Rat Insulinoma | ~25 |
| CHO | Hamster Ovary | Low / Undetectable | - |
Note: Activities are highly dependent on assay conditions and cell culture state.
Table 2: IC₅₀ Values for Common NQO1 Inhibitors
| Inhibitor | Mechanism | IC₅₀ (in vitro, with BSA) | Reference |
|---|---|---|---|
| Dicoumarol | Competitive with NAD(P)H | ~200 nM | - |
| Curcumin | Inhibitor | ~40 µM | - |
Note: IC₅₀ values can vary significantly based on the presence of binding proteins like BSA in the assay buffer.
Application Notes and Protocols for Determining the Cytotoxicity of Menadiol on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadiol, a synthetic naphthoquinone and a precursor to vitamin K, has demonstrated significant anticancer activity against a variety of human cancers.[1] Its primary mechanism of action involves the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers programmed cell death (apoptosis) in cancer cells.[2][3] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the Sulforhodamine B (SRB) assay, summarizes key quantitative data, and illustrates the underlying molecular pathways.
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4] It is a reliable and cost-effective method for cytotoxicity screening.[4] The assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells. This assay is less susceptible to interference from compounds that affect cellular metabolism, such as ROS-generating agents like this compound, compared to assays like the MTT assay.
Data Presentation
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. The IC50 values for menadione (a closely related compound that converts to this compound) in various human cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Multidrug-Resistant Leukemia | Leukemia | 13.5 ± 3.6 | |
| Parental Leukemia | Leukemia | 18 ± 2.4 | |
| Mia PaCa-2 | Pancreatic Carcinoma | 6.2 | |
| DU-145 | Prostate Carcinoma | 9.86 | |
| HeLa | Cervical Carcinoma | 18 | |
| SAS | Oral Squamous Carcinoma | 8.45 |
Note: Menadione is often used interchangeably with this compound in research literature as it is readily converted to this compound in cells. The provided IC50 values are for menadione.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for determining the cytotoxicity of this compound on adherent cancer cells in a 96-well format.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or Menadione)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Staining:
-
Remove the TCA solution and wash the plates five times with slow-running tap water.
-
Allow the plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (OD) at 515 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (OD_treated / OD_control) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualization
Experimental Workflow
Caption: Workflow of the SRB cytotoxicity assay.
This compound-Induced Cytotoxicity Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
Application Notes & Protocols: Quantification of Menadiol in Biological Samples
This document provides detailed application notes and protocols for the quantitative analysis of menadiol (the reduced form of menadione, Vitamin K3) in various biological matrices. These methods are intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this analyte.
Introduction
This compound is the hydroquinone form of menadione (Vitamin K3). While menadione is a synthetic provitamin, its biological activity is linked to its conversion to this compound and subsequent derivatives like menaquinone-4 (MK-4). Quantifying this compound in biological samples such as plasma, urine, and tissues is crucial for pharmacokinetic studies, understanding vitamin K metabolism, and assessing the efficacy of related therapeutic agents.
The primary challenges in this compound analysis include its low endogenous levels, susceptibility to oxidation, and high lipophilicity, which can lead to matrix interference.[1] This document outlines robust methods, from sample handling to final analysis, designed to address these challenges.
Pre-Analytical Considerations: Sample Collection and Handling
Proper sample handling is critical to prevent the degradation or loss of this compound. Vitamin K compounds are highly sensitive to light.[2][3]
-
Collection: Venous blood should be collected into tubes containing EDTA or heparin as an anticoagulant.[2] For clinical studies, fasting for at least 8 hours is recommended to reduce dietary influence.[4]
-
Protection from Light: From the moment of collection, all samples must be protected from light. Use amber tubes or wrap standard tubes in aluminum foil.
-
Separation: Centrifuge the blood sample within one hour of collection to separate plasma or serum from cells. Immediately transfer the plasma/serum to a light-protected transport tube.
-
Storage: Samples should be frozen immediately after separation. Whole blood can be stored at 4°C for up to 48 hours if protected from light, but long-term storage requires freezing (-20°C or below).
Analytical Methodologies
Several analytical techniques can be employed for this compound quantification. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique often coupled with UV, Diode Array (DAD), or Fluorescence (FL) detection. For enhanced sensitivity with fluorescence detection, a post-column reduction step is often used to convert quinones to fluorescent hydroquinones.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and specificity, capable of detecting very low concentrations of this compound in complex matrices like plasma and urine.
-
Spectrophotometry: Colorimetric methods offer a simpler and more accessible approach but generally have lower sensitivity and specificity compared to chromatographic methods. They are often based on reactions with reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) or resorcinol.
Experimental Workflows and Diagrams
The following diagrams illustrate the general workflows for the analysis of this compound in biological samples.
Caption: General experimental workflow for this compound quantification.
Detailed Experimental Protocols
Protocol 1: Quantification by HPLC with Fluorescence Detection (Post-Column Reduction)
This method is adapted from procedures used for urinary menadione and offers high sensitivity. It involves sample hydrolysis, oxidation of all this compound to menadione for consistent measurement, extraction, and then HPLC separation with post-column zinc reduction to convert menadione back to fluorescent this compound for detection.
A. Sample Preparation (from Urine)
-
Hydrolysis: To 1 mL of urine, add 10 µL of an internal standard (e.g., Menaquinone-2, MK-2) and 125 µL of concentrated HCl. This step hydrolyzes this compound conjugates.
-
Oxidation: Add 100 µL of 1.5 M ferric chloride (FeCl₃) solution. Vortex and incubate at room temperature for 1 hour in the dark. This oxidizes all native this compound to menadione.
-
Extraction: Add 4 mL of hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes.
-
Evaporation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
B. HPLC Conditions
-
Column: C30 reverse-phase column.
-
Mobile Phase: 95% Methanol / 5% Water.
-
Flow Rate: 1.0 mL/min.
-
Post-Column Reactor: A column packed with zinc metal particles (Zn, 30-50 mesh). This reduces menadione to the fluorescent this compound.
-
Detection: Fluorescence detector with excitation at ~246 nm and emission at ~430 nm.
-
Injection Volume: 20 µL.
Caption: Workflow for HPLC-Fluorescence analysis of this compound.
Protocol 2: Quantification by UPLC-MS/MS (with Derivatization)
This method offers superior sensitivity and specificity and is suitable for plasma and urine. It uses a derivatization step with cysteamine to improve ionization efficiency for MS detection in positive ESI mode.
A. Sample Preparation (from Plasma)
-
Protein Precipitation & Extraction: To 500 µL of plasma, add 5 µL of a deuterated internal standard solution (e.g., Menadione-d8). Add 1.5 mL of acetonitrile, vortex for 20 seconds, and centrifuge at 4300 rpm for 10 minutes.
-
Phospholipid Removal: Load the supernatant onto a phospholipid removal plate (e.g., ISOLUTE PLD+). Collect the eluate under vacuum.
-
Derivatization: Evaporate the eluate to dryness under nitrogen at 50°C. Reconstitute in 100 µL of a solution containing 10 mg/mL cysteamine and 1% formic acid in water/methanol (50:50, v/v). Incubate at 60°C for 30 minutes.
-
Final Dilution: After incubation, the sample is ready for injection.
B. UPLC-MS/MS Conditions
-
Column: A suitable reverse-phase column (e.g., Raptor Biphenyl).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 15% B, ramp to 95% B).
-
Flow Rate: ~0.4 mL/min.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Menadione-cysteamine derivative Q1/Q3: Monitor specific precursor/product ion transitions.
-
Menadione-d8-cysteamine derivative Q1/Q3: Monitor specific precursor/product ion transitions for the internal standard.
-
Caption: Sample preparation workflow for UPLC-MS/MS analysis.
Data Summary and Method Comparison
The following tables summarize the quantitative performance of various methods reported in the literature for the analysis of menadione (Vitamin K3) and its derivatives.
Table 1: Performance of HPLC-Based Methods
| Method | Analyte(s) | Matrix | Linear Range | LOQ / LOD | Recovery (%) | Ref |
| HPLC-DAD | Menadione (MN), Menadione Sodium Bisulphite (MSB) | Pharmaceutical | 0.5–20 µg/mL | LOQ: N/A LOD: 0.010 µg/mL (MN) | 98.5–100.5 | |
| HPLC-FL | Menadione | Urine | 0–3.64 pmol (injected) | LOQ: 0.3 pmol/mL | 85.1–112.0 |
Table 2: Performance of LC-MS/MS-Based Methods
| Method | Analyte(s) | Matrix | Linear Range | LOQ / LOD | Recovery (%) | Ref |
| LC-MS/MS | Vitamin K1, MK-4, MK-7 | Plasma | 0.10–10 ng/mL | LOQ: ~0.10 ng/mL | N/A | |
| LC-MS/MS | Menadione (MD) | Urine, Plasma, Cell Media | N/A | LOD: 40 pg (MD) | 90.5–109.6 | |
| UPLC-MS/MS | Menadione (derivatized) | Plasma, Urine | 0.05–50.0 ng/mL | LOQ: 0.05 ng/mL | N/A |
Table 3: Performance of Spectrophotometric Methods
| Method | Analyte(s) | Matrix | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Ref |
| Colorimetric (MBTH) | Menadione, MSB | Pharmaceutical | 0.4–16 µg/mL | 7.6 x 10³ | |
| Colorimetric (Resorcinol) | Menadione, MSB | Pharmaceutical | 1–24 µg/mL | 4.5 x 10³ |
digraph "Method_Selection" { graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial", nodesep=0.8, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Goal [label="Analytical Goal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_methods" { label="Method Choice"; bgcolor="#FFFFFF"; node[shape=box, style="filled", width=2.5]; LCMS [label="LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC-FL / HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spectro [label="Spectrophotometry", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_attrib" { label="Key Attributes"; bgcolor="#FFFFFF"; node[shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS_Attr [label="{Highest Sensitivity | Highest Specificity | Complex Matrix | Low Concentrations}"]; HPLC_Attr [label="{High Sensitivity (FL) | Good Specificity | Routine Analysis | Moderate Concentrations}"]; Spectro_Attr [label="{Lower Sensitivity | Lower Specificity | Simple Matrix | High Concentrations / QC}"]; }
Goal -> LCMS [label="Max Sensitivity\nPharmacokinetics", fontsize=8, color="#EA4335"]; Goal -> HPLC [label="Routine Monitoring\nValidated Assays", fontsize=8, color="#EA4335"]; Goal -> Spectro [label="Basic QC / Screening\nHigh Conc. Samples", fontsize=8, color="#EA4335"];
LCMS -> LCMS_Attr [style=dashed]; HPLC -> HPLC_Attr [style=dashed]; Spectro -> Spectro_Attr [style=dashed]; }
Caption: Logic diagram for selecting an analytical method.
References
Application Notes and Protocols: Employing Menadiol in Studies of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key contributor to a wide range of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Menadione (Vitamin K3), a synthetic naphthoquinone, and its reduced form, menadiol, are valuable tools for studying mitochondrial dysfunction in a laboratory setting. Menadione readily undergoes redox cycling within the cell, leading to the generation of reactive oxygen species (ROS), which can induce mitochondrial damage and trigger cell death pathways.[2][3] This process allows researchers to model conditions of oxidative stress and investigate the efficacy of potential therapeutic agents in mitigating mitochondrial damage. This compound diphosphate, a more water-soluble derivative, is converted intracellularly to this compound and can also be used to study these processes.[4][5]
These application notes provide detailed protocols for utilizing this compound and its derivatives to study key aspects of mitochondrial function, including mitochondrial respiration, membrane potential, and ROS production.
Mechanism of Action: Menadione/Menadiol-Induced Mitochondrial Dysfunction
Menadione's primary mechanism for inducing mitochondrial dysfunction involves a process called redox cycling.
-
One-Electron Reduction: Menadione is reduced by mitochondrial enzymes, such as NADH dehydrogenase (Complex I) of the electron transport chain (ETC), to a semiquinone radical.
-
Superoxide Production: This unstable semiquinone radical readily donates an electron to molecular oxygen (O2), generating a superoxide radical (O2•−) and regenerating the parent menadione. This allows the cycle to continue, leading to a significant accumulation of superoxide.
-
Oxidative Stress: The excessive production of superoxide and other ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress. This results in damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).
-
Mitochondrial Dysfunction: The consequences of this oxidative damage include:
-
Inhibition of ETC complexes, leading to impaired mitochondrial respiration.
-
Depolarization of the mitochondrial membrane.
-
Opening of the mitochondrial permeability transition pore (mPTP).
-
Release of pro-apoptotic factors like cytochrome c into the cytosol.
-
Depletion of cellular ATP.
-
This cascade of events ultimately leads to cell death, primarily through apoptosis or necrosis, depending on the cell type and the severity of the oxidative stress.
Caption: Menadione redox cycling and induction of mitochondrial dysfunction.
Data Presentation: Quantitative Effects of Menadione
The following tables summarize quantitative data from studies investigating the effects of menadione on mitochondrial function.
Table 1: Effect of Menadione on Cellular Viability and ATP Production
| Cell Line | Menadione Concentration (µM) | Exposure Time (h) | Parameter Measured | Result | Reference |
| HCEnC-21T | 50 | 2 | Cell Viability | 21% decrease | |
| HCEnC-21T | 100 | 2 | Cell Viability | 39% decrease | |
| HCEnC-21T | 50 | 4 | Cell Viability | 41% decrease | |
| HCEnC-21T | 100 | 4 | Cell Viability | 49% decrease | |
| Cardiomyocytes | 5 (Rotenone) + 3 (AK-135, Menadione derivative) | - | ATP Production | 13.18 ± 1.56 nmol/mg protein (vs. 3.21 ± 1.12 with Rotenone alone) |
Table 2: Menadione-Induced Changes in Mitochondrial Respiration (OCR) and Glycolysis (ECAR)
| Cell Line | Menadione Concentration (µM) | Parameter | Change from Control | Reference |
| HepG2 | Varied | Basal OCR | Decreased | |
| HepG2 | Varied | Basal ECAR | No significant change | |
| MCF-7 | Not specified | Basal Respiration | Decreased | |
| MCF-7 | Not specified | Maximal Respiration | Decreased | |
| MCF-7 | Not specified | Spare Capacity | Decreased | |
| MCF-7 | Not specified | ATP Production | Decreased |
Table 3: Impact of Menadione on Mitochondrial Membrane Potential (ΔΨm) and ROS Production
| Cell Line | Menadione Concentration (µM) | Exposure Time (h) | Parameter | Observation | Reference |
| HCEnC-21T | Not specified | 2 | ΔΨm | Decreased | |
| Jurkat T cells | Not specified | - | ΔΨm | Collapse of inner transmembrane potential | |
| Jurkat | Varied | 24 | Mitochondrial Superoxide | Increased | |
| Colon26 | Varied | 24 | Mitochondrial Superoxide | Increased | |
| MCF7 | Varied | 24 | Mitochondrial Superoxide | Increased |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cells treated with menadione.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Menadione stock solution (in DMSO or ethanol)
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant.
-
Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Menadione Treatment:
-
On the day of the assay, treat the cells with the desired concentrations of menadione for the specified duration. Include a vehicle control.
-
-
Assay Preparation:
-
Wash the cells with pre-warmed Seahorse XF Assay Medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Seahorse XF Analyzer Assay:
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell culture plate into the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol. The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP production, maximal respiration, spare respiratory capacity, and proton leak.
Caption: Workflow for Seahorse XF Mito Stress Test with menadione.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm. A similar protocol can be followed using JC-1, which exhibits a fluorescence shift from red (high ΔΨm) to green (low ΔΨm).
Materials:
-
Cells of interest cultured on glass-bottom dishes or microplates
-
TMRM stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with menadione at various concentrations and for different durations. Include a vehicle control and a positive control (FCCP).
-
-
TMRM Staining:
-
Prepare a working solution of TMRM in complete medium (e.g., 250 nM).
-
Remove the medium from the cells and add the TMRM staining solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed PBS.
-
-
Imaging and Quantification:
-
Immediately image the cells using a fluorescence microscope with a TRITC filter set.
-
Alternatively, measure the fluorescence intensity using a microplate reader (excitation ~548 nm, emission ~573 nm).
-
Quantify the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Caption: Workflow for mitochondrial membrane potential assay using TMRM.
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Cells of interest
-
MitoSOX Red reagent
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation and Treatment:
-
Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL in pre-warmed HBSS.
-
Treat cells with menadione for the desired time.
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution to a final working concentration of 5 µM in HBSS.
-
Add the MitoSOX Red working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with pre-warmed HBSS by centrifugation (e.g., 400 x g for 3 minutes).
-
-
Analysis:
-
Flow Cytometry: Resuspend the cell pellet in fresh HBSS and analyze immediately on a flow cytometer, detecting the fluorescence in the PE channel.
-
Fluorescence Microscopy: Resuspend the cells in a suitable imaging buffer and image using a fluorescence microscope with a rhodamine filter set.
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the MitoSOX Red signal. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
Caption: Workflow for mitochondrial ROS detection using MitoSOX Red.
Conclusion
This compound and its precursor menadione are effective and widely used tools for inducing and studying mitochondrial dysfunction in vitro. The protocols provided in these application notes offer robust methods for assessing the impact of menadione on key mitochondrial parameters. By employing these techniques, researchers can gain valuable insights into the mechanisms of mitochondrial damage and evaluate the protective effects of novel therapeutic compounds.
References
- 1. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of mitochondrial function as mechanism for anti-cancer activity of a novel mitochondriotropic menadione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Sodium Diphosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In Vitro Model of Menadiol-Induced Endothelial Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. Characterized by a shift in endothelial function towards a pro-inflammatory and pro-thrombotic state, it involves reduced bioavailability of nitric oxide (NO), increased production of reactive oxygen species (ROS), and enhanced expression of adhesion molecules. Menadiol (Vitamin K3), a synthetic naphthoquinone, is a well-established inducer of oxidative stress and is frequently utilized to model endothelial dysfunction in vitro. By generating superoxide anions and other ROS through redox cycling, this compound disrupts normal endothelial physiology, providing a robust and reproducible model for studying the mechanisms of endothelial injury and for screening potential therapeutic agents.
These application notes provide detailed protocols and quantitative data for establishing and characterizing an in vitro model of this compound-induced endothelial dysfunction using cultured endothelial cells.
Key Mechanisms of this compound-Induced Endothelial Dysfunction
This compound induces endothelial dysfunction primarily through two interconnected mechanisms:
-
Oxidative Stress: this compound undergoes redox cycling, a process that generates a significant amount of superoxide radicals (O₂⁻). This leads to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant capacity. Increased ROS levels can damage cellular components, including lipids, proteins, and DNA, and activate pro-inflammatory signaling pathways.
-
Impaired Nitric Oxide (NO) Signaling: The excess superoxide produced during this compound metabolism reacts with and inactivates nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule produced by endothelial nitric oxide synthase (eNOS). This reduction in NO bioavailability is a hallmark of endothelial dysfunction. Furthermore, menadione has been shown to directly suppress the activity of eNOS, further impairing the NO signaling pathway and leading to a dose-dependent reduction in cyclic guanosine monophosphate (cGMP) levels.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of endothelial function. These data have been compiled from various studies to provide a reference for expected outcomes when establishing this in vitro model.
Table 1: Effect of this compound on Endothelial Cell Viability
| Menadione Concentration (µM) | Exposure Time (hours) | Cell Viability (%) | Reference Cell Type |
| 25 | 2 | ~100% | Human Corneal Endothelial Cells |
| 50 | 2 | 79% | Human Corneal Endothelial Cells |
| 100 | 2 | 61% | Human Corneal Endothelial Cells |
| 25 | 4 | ~100% | Human Corneal Endothelial Cells |
| 50 | 4 | 59% | Human Corneal Endothelial Cells |
| 100 | 4 | 51% | Human Corneal Endothelial Cells |
| 25 | 24 | 50.6% | Rat Hepatocellular Carcinoma Cells |
| 50 | 24 | 25.0% | Rat Hepatocellular Carcinoma Cells |
| 75 | 24 | 27.1% | Rat Hepatocellular Carcinoma Cells |
| 100 | 24 | 28.4% | Rat Hepatocellular Carcinoma Cells |
Table 2: this compound-Induced Endothelial Cell Apoptosis
| Menadione Concentration (µM) | Exposure Time (hours) | Apoptotic Rate (%) | Cell Type |
| 35 | 1 | ~5% | Capillary Endothelial Cells |
| 35 | 1 | ~45% | Large-vessel Endothelial Cells |
| 35-75 | 1 | Concentration-dependent increase | Large-vessel Endothelial Cells |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Menadione Concentration (µM) | Exposure Time | ROS Marker | Fold Change vs. Control (approx.) | Cell Type |
| 5 | 270 min | General ROS | Significant increase in 93 metabolites | HUVECs |
| 25 | 6 hours | Superoxide | 10 to 30 times higher than fibroblasts | HEK293 Cells |
Table 4: Effect of this compound on Nitric Oxide (NO) Signaling
| Menadione Concentration (µM) | Parameter | Effect | Model System |
| Dose-dependent | eNOS activity | Suppressed | Aortic Rings |
| Dose-dependent | cGMP levels | Reduced | Aortic Rings |
Table 5: Effect of this compound on Endothelial Inflammation
| Menadione Concentration (µM) | Exposure Time (hours) | Adhesion Molecule | Effect | Cell Type |
| Not specified | 3 | ICAM-1 | Increased expression | Human Aortic Endothelial Cells |
| Not specified | 3 | VCAM-1 | Increased expression | Human Aortic Endothelial Cells |
Experimental Protocols
Protocol 1: Induction of Endothelial Dysfunction with this compound
This protocol describes the basic procedure for treating cultured endothelial cells with this compound to induce a state of dysfunction.
Materials:
-
Cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
Menadione (stock solution prepared in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Cell Seeding: Seed endothelial cells into the desired culture plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach confluence.
-
Preparation of this compound Working Solutions: Prepare fresh serial dilutions of menadione in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final solvent concentration is consistent across all treatments and controls and does not exceed a cytotoxic level (typically <0.1%).
-
Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the menadione-containing medium or control medium (with solvent only) to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 6, or 24 hours) under standard culture conditions.
-
Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various assays to assess endothelial dysfunction as described in the subsequent protocols.
Protocol 2: Assessment of Cell Viability (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.
Materials:
-
Treated and control endothelial cells in culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Culture medium alone.
-
-
Collect Supernatant: After menadione treatment, centrifuge the culture plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the collected supernatant and incubating for a specified time at room temperature, protected from light.
-
Measure Absorbance: After incubation, add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which generally involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or MitoSOX™ Red, to detect intracellular ROS levels.
Materials:
-
Treated and control endothelial cells in culture plates (black, clear-bottom plates are recommended for fluorescence measurements)
-
H₂DCFDA or MitoSOX™ Red stock solution
-
Phenol red-free cell culture medium or HBSS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare Probe Solution: Dilute the fluorescent probe stock solution in pre-warmed, serum-free, phenol red-free medium or HBSS to the final working concentration recommended by the manufacturer.
-
Load Cells with Probe: Remove the menadione-containing medium and wash the cells gently with warm PBS. Add the probe-containing medium to each well and incubate for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Wash Cells: After incubation, remove the probe solution and wash the cells gently with warm PBS to remove any extracellular probe.
-
Measure Fluorescence: Add pre-warmed, phenol red-free medium or HBSS to each well. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for H₂DCFDA). Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Express the results as relative fluorescence units (RFU) or as a fold change compared to the untreated control.
Protocol 4: Quantification of Nitric Oxide (NO) Production
This protocol measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant using the Griess reagent.
Materials:
-
Culture supernatant from treated and control endothelial cells
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Collect Supernatant: Collect the culture medium from the treated and control cells.
-
Prepare Nitrite Standards: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in culture medium.
-
Perform Griess Reaction: Add the Griess reagent components to the standards and samples in a 96-well plate according to the manufacturer's instructions. This typically involves a sequential addition of sulfanilamide and NED solutions.
-
Incubate: Incubate the plate at room temperature for the recommended time (usually 5-10 minutes), protected from light, to allow for color development.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (usually 540 nm) using a microplate reader.
-
Calculate Nitrite Concentration: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 5: Assessment of Endothelial Inflammation (Cell Surface ELISA for ICAM-1/VCAM-1)
This protocol quantifies the cell surface expression of adhesion molecules like ICAM-1 and VCAM-1.
Materials:
-
Treated and control endothelial cells in a 96-well plate
-
Primary antibodies against ICAM-1 and VCAM-1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Fix Cells: After menadione treatment, gently wash the cells with PBS and fix them with a suitable fixative (e.g., 1% paraformaldehyde) for 15-20 minutes at room temperature.
-
Block Non-specific Binding: Wash the fixed cells with wash buffer and then incubate with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies against ICAM-1 or VCAM-1 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times with wash buffer and then incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Substrate Development: Wash the cells thoroughly with wash buffer. Add the TMB substrate to each well and incubate at room temperature until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as absorbance values or as a fold change in expression compared to the untreated control.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Endothelial Dysfunction
Troubleshooting & Optimization
troubleshooting menadiol diacetate solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with menadiol diacetate in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound diacetate in DMSO?
A1: The reported solubility of this compound diacetate in DMSO at room temperature varies slightly across different suppliers, which may be due to minor batch-to-batch variations.[1] Generally, the solubility ranges from 27.5 mg/mL to 51 mg/mL.[1][2][3][4] It is always recommended to consult the certificate of analysis for the specific lot you are using.
Q2: I'm having trouble dissolving this compound diacetate in DMSO, even at concentrations reported to be soluble. What could be the issue?
A2: Several factors can affect the dissolution of this compound diacetate in DMSO:
-
Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound diacetate.
-
Compound Purity: The purity of your this compound diacetate can impact its solubility. Impurities may not dissolve well in DMSO.
-
Temperature: Solubility is often temperature-dependent. Gently warming the solution may aid dissolution.
-
Dissolution Technique: Insufficient mixing or agitation can lead to incomplete dissolution.
Q3: My this compound diacetate solution in DMSO was clear initially but has now formed a precipitate. Why did this happen?
A3: Precipitate formation after initial dissolution can be due to a few reasons:
-
Supersaturation: The initial preparation may have resulted in a supersaturated solution, which is unstable and can lead to precipitation over time.
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.
-
Hydrolysis: this compound diacetate can be susceptible to hydrolysis, especially in the presence of water. While DMSO is an aprotic solvent, absorbed water can facilitate the breakdown of the diacetate ester into less soluble compounds.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can affect its stability and lead to precipitation. It is advisable to aliquot stock solutions to avoid this.
Q4: Are there any techniques to improve the solubility of this compound diacetate in DMSO?
A4: Yes, several techniques can help improve solubility:
-
Use Anhydrous DMSO: To minimize the impact of moisture, use fresh, high-purity, anhydrous DMSO.
-
Sonication: Applying ultrasonic energy can help break down compound aggregates and enhance dissolution.
-
Gentle Heating: Warming the solution to 37°C can increase the rate and extent of dissolution. However, be cautious about potential compound degradation at higher temperatures.
-
Vortexing: Vigorous mixing using a vortex mixer can also aid in dissolving the compound.
Troubleshooting Guide
Issue 1: this compound diacetate does not fully dissolve in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Double-check your calculations to ensure you are using a sufficient volume of DMSO for the desired concentration, based on the known solubility range.
-
-
Possible Cause 2: Presence of Water in DMSO.
-
Solution: Use a fresh, unopened bottle of anhydrous or high-purity DMSO. If you suspect your DMSO has absorbed moisture, consider using a new, sealed vial.
-
-
Possible Cause 3: Inadequate Dissolution Technique.
-
Solution: Employ mechanical assistance to aid dissolution. Try vortexing the solution for a few minutes or using an ultrasonic bath. Gentle warming to 37°C can also be effective.
-
Issue 2: The solution is hazy or contains visible particulates after dissolution.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Continue with the dissolution techniques mentioned above (sonication, gentle heating, vortexing).
-
-
Possible Cause 2: Impurities in the Compound.
-
Solution: If the particulates do not dissolve with further agitation or warming, they may be insoluble impurities. You can filter the solution through a 0.22 µm syringe filter to remove them. Be aware that this may slightly lower the final concentration of your compound.
-
Issue 3: The compound precipitates out of solution over time.
-
Possible Cause 1: Solution is Supersaturated.
-
Solution: Try preparing a slightly more dilute stock solution.
-
-
Possible Cause 2: Storage Conditions.
-
Solution: Store the stock solution at a constant temperature. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Possible Cause 3: Compound Instability/Hydrolysis.
-
Solution: Prepare fresh solutions for your experiments whenever possible. If you must store the solution, protect it from light and moisture. The stability of this compound diacetate in DMSO over extended periods may be limited.
-
Data Presentation
Table 1: Reported Solubility of this compound Diacetate in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Source |
| 51 | 197.46 | Selleck Chemicals |
| 30 | 116.16 | Safety Data Sheet |
| 27.5 | 106.48 | TargetMol |
Note: The molecular weight of this compound diacetate is 258.27 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound Diacetate in DMSO
-
Materials:
-
This compound diacetate powder
-
Anhydrous (or high-purity) DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Optional: Water bath sonicator
-
-
Procedure:
-
Calculate the required mass of this compound diacetate. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 258.27 g/mol * (1000 mg / 1 g) = 2.58 mg
-
-
Weigh out 2.58 mg of this compound diacetate and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the vial in a water bath sonicator for 10-15 minutes, or until the solution is clear.
-
Once fully dissolved, the stock solution is ready for use or storage.
-
For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues of this compound diacetate in DMSO.
Caption: An experimental workflow for preparing a stock solution of this compound diacetate in DMSO.
References
Technical Support Center: Preventing Menadiol Precipitation in Cell Culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of menadiol precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to cell culture medium?
This compound, also known as Dihydrovitamin K3, has very poor solubility in aqueous solutions like cell culture media.[1] Precipitation is a common issue that can be triggered by several factors:
-
High Concentration: The final concentration of this compound may have exceeded its solubility limit in your specific medium.
-
Solvent Choice and Introduction: this compound is often dissolved in an organic solvent like DMSO.[2][3] If this stock solution is not added to the aqueous medium correctly, or if the final solvent concentration is too high, the this compound can "crash out" of the solution. This is a known issue with compounds dissolved in DMSO when introduced to an aqueous environment.[1]
-
Media Composition: Components within the media, such as salts, proteins, and varying pH levels, can interact with this compound and reduce its solubility.[4]
-
Temperature: Fluctuations in temperature, such as moving media from a refrigerator to a 37°C incubator, can cause components to fall out of solution.
-
pH Instability: The pH of the medium is critical for maintaining the solubility of many components.
Q2: What is the best way to dissolve this compound for cell culture experiments?
The recommended solvent for preparing a this compound stock solution is Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, allowing for the creation of a concentrated stock that can be diluted to a final, low working concentration in your culture medium. To improve dissolution, gentle warming to 37°C and sonication can be used.
Q3: How should I store my this compound stock solution?
For long-term storage, the stock solution should be divided into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots protected from light at -20°C for up to one month or at -80°C for up to six months.
Quantitative Data Summary
The following table provides guidance for preparing this compound stock solutions at various concentrations, based on its molecular weight of 174.2 g/mol .
| Target Stock Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 5.74 mL |
| 5 mM | 1 mg | 1.15 mL |
| 10 mM | 1 mg | 574.1 µL |
| 50 mM | 5 mg | 574.1 µL |
| 100 mM | 10 mg | 574.1 µL |
| Data derived from molarity calculations. |
Troubleshooting Guide
Issue: Precipitate Forms Immediately After Adding this compound to Medium
| Possible Cause | Recommended Solution & Protocol |
| Concentration Exceeds Solubility | The final this compound concentration is too high. Perform a serial dilution to establish the maximum soluble concentration for your specific medium and cell type before proceeding with experiments. |
| "Solvent Shock" | The abrupt change in solvent polarity causes precipitation. Protocol: Add the DMSO stock solution drop-by-drop into the medium while gently swirling or vortexing the medium. This gradual introduction helps the compound disperse more effectively. |
| Incomplete Initial Dissolution | The this compound was not fully dissolved in the DMSO stock. Before use, visually inspect the stock solution for any particulate matter. If needed, gently warm the vial to 37°C and use an ultrasonic bath to ensure complete dissolution. |
| Incorrect Media pH | The pH of your final medium may be off. Ensure the pH is correctly adjusted after adding all supplements (like serum or sodium bicarbonate) but before adding the this compound stock solution. |
Issue: Precipitate Forms Over Time During Incubation
| Possible Cause | Recommended Solution & Protocol |
| Temperature Shifts | Repeated warming and cooling can cause less stable components to precipitate. Protocol: Pre-warm only the amount of medium required for the experiment. Avoid returning unused warmed medium to the cold stock. |
| Evaporation | Water loss from the culture vessel concentrates all components, potentially pushing this compound past its solubility limit. Ensure incubator humidity is optimal and that culture flasks or plates are properly sealed. |
| Interaction with Media Components | This compound may be interacting with salts or proteins, particularly in serum. If using a serum-containing medium, consider performing a test in a serum-free version to see if precipitation is reduced. |
| Light-Induced Degradation | This compound should be protected from light, as degradation products may be less soluble. Keep prepared media in the dark as much as possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out 1.74 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of fresh, sterile-filtered DMSO.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. To aid dissolution, you may warm the tube to 37°C and place it in an ultrasonic water bath for a few minutes.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Dispense the solution into single-use, light-protecting aliquots and store at -20°C or -80°C.
Protocol 2: Workflow for Adding this compound to Cell Culture
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Dilute and Add: Based on your desired final concentration, calculate the volume of stock solution needed. Add this volume dropwise to the pre-warmed medium while gently swirling the flask or beaker.
-
Final Mix: Gently mix the medium again to ensure homogeneity before adding it to your cells.
-
Remove DMSO (Optional but Recommended): For sensitive cell lines or long-term experiments, consider replacing the this compound-containing medium after 24 hours with fresh medium to remove residual DMSO.
Visualizations
Caption: Experimental workflow for this compound stock preparation and use.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
Technical Support Center: Optimizing Menadiol Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menadiol in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a synthetic vitamin K analog, primarily induces cytotoxicity by generating reactive oxygen species (ROS) through a process called redox cycling.[1][2] This leads to oxidative stress, which can damage cellular components and trigger various cell death pathways.[1][3] Key downstream effects include PARP activation, modulation of signaling pathways like ERK and AP-1, and induction of apoptosis through the mitochondrial pathway.[1]
Q2: How do I determine the optimal concentration range for this compound in my cytotoxicity experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line being studied. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value. A typical starting range for this compound concentration in cytotoxicity assays is between 1 µM and 100 µM. For some cell lines, cytotoxic effects can be observed at concentrations as low as 15 µM to 25 µM.
Q3: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
A3: this compound has limited aqueous solubility. To avoid precipitation, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). When preparing the final working concentrations in your cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Employ a stepwise dilution method: first, dilute the stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this to the final volume.
Q4: I am observing unexpected or inconsistent cytotoxic effects. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
This compound Stability: this compound solutions can be sensitive to light and may degrade over time. Prepare fresh dilutions from your stock for each experiment.
-
Cell Density: The initial cell seeding density can significantly influence the outcome of cytotoxicity assays. Ensure consistent cell numbers across all wells and experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound. Consider the consistency of your serum batch and its concentration.
-
Redox State of Cells: The endogenous antioxidant levels of your cells can affect their sensitivity to this compound-induced oxidative stress.
Troubleshooting Guides
Problem: High background or low signal-to-noise ratio in the MTT assay.
-
Possible Cause: Phenol red and serum in the culture medium can interfere with absorbance readings.
-
Solution: Use a culture medium without phenol red for the assay. Also, include background control wells containing medium and MTT but no cells to subtract the background absorbance.
Problem: No significant cell death observed even at high this compound concentrations in an LDH assay.
-
Possible Cause: The timing of the LDH release measurement is critical. If measured too early, significant cell lysis may not have occurred.
-
Solution: Optimize the incubation time after this compound treatment. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint for measuring LDH release. Also, ensure you include a positive control for maximum LDH release by lysing a set of untreated cells with a detergent like Triton X-100.
Problem: Difficulty distinguishing between apoptotic and necrotic cells in the Annexin V/PI assay.
-
Possible Cause: Improper compensation settings on the flow cytometer or delayed analysis after staining.
-
Solution: Always include single-stained controls (Annexin V only and PI only) to set up proper compensation and gates. Analyze the samples within one hour of staining, as prolonged incubation can lead to secondary necrosis and loss of clear population distinction.
Data Presentation
Table 1: IC50 Values of Menadione (a related compound that converts to this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| H4IIE | Rat Hepatocellular Carcinoma | 24 | 25 | |
| HepG2 | Human Hepatoblastoma | 24 | 13.7 | |
| MO3.13 | Human Glioblastoma | 24 | 12.4 | |
| LN229 | Human Glioblastoma | 24 | 8.9 | |
| LN18 | Human Glioblastoma | 24 | 9.2 |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for background control (medium only), untreated control (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze on a flow cytometer.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
- 1. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Variability in Menadiol-Induced Apoptosis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of menadiol-induced apoptosis assays. Menadione (Vitamin K3), a synthetic naphthoquinone, is widely used to induce oxidative stress and apoptosis in various cell lines. However, variability in experimental outcomes is a common challenge. This guide offers insights into the underlying mechanisms, critical parameters, and best practices to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of menadione-induced apoptosis?
A1: Menadione induces apoptosis primarily through the generation of reactive oxygen species (ROS) via a process called redox cycling.[1][2][3] This leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.[1][4] The subsequent apoptotic cascade can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from mitochondria, activation of caspases (like caspase-3, -7, and -9), and ultimately, cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP).
Q2: Why am I observing necrosis instead of or in addition to apoptosis?
A2: The concentration of menadione is a critical determinant of the cell death modality.
-
Low concentrations (typically 1-50 µM) tend to induce apoptosis.
-
High concentrations (e.g., 100 µM or more) often lead to rapid, widespread oxidative damage that results in necrosis.
It is crucial to perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line.
Q3: My results are inconsistent between experiments. What are the common sources of variability?
A3: Variability in menadione-induced apoptosis assays can arise from several factors:
-
Cell Type and Density: Different cell lines exhibit varying sensitivities to menadione. Cell density at the time of treatment can also influence the outcome due to differences in nutrient availability and cell-cell contact.
-
Menadione Concentration and Stability: As mentioned, the concentration is critical. Additionally, menadione can be unstable in aqueous solutions and is sensitive to light. Always prepare fresh solutions and protect them from light. The use of a water-soluble form, like menadione sodium bisulfite, can improve consistency.
-
Culture Conditions: Factors such as serum concentration in the media, pH, and oxygen levels can impact cellular redox state and, consequently, the response to menadione.
-
Assay Timing: The kinetics of apoptosis can vary. It is important to perform a time-course experiment to identify the optimal time point for observing apoptotic markers.
-
Solvent Effects: The solvent used to dissolve menadione (e.g., DMSO, ethanol) can have its own cytotoxic effects. Ensure that the final solvent concentration is low and consistent across all experimental and control groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no apoptosis induction | Menadione concentration is too low. | Perform a dose-response curve to determine the optimal apoptotic concentration for your cell line (e.g., 10-75 µM). |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 4, 6, 12, 24 hours) to identify the peak of the apoptotic response. | |
| Menadione solution has degraded. | Prepare fresh menadione solutions for each experiment. Protect stock solutions from light and store them appropriately. Consider using a more stable, water-soluble form like menadione sodium bisulfite. | |
| Cells are resistant to menadione. | Some cell lines are inherently more resistant to oxidative stress. Confirm the expression of key apoptotic proteins and consider using a different apoptosis-inducing agent for comparison. | |
| High levels of necrosis | Menadione concentration is too high. | Lower the menadione concentration. A high dose can cause rapid ATP depletion and overwhelming oxidative stress, leading to necrosis instead of apoptosis. |
| Assay is performed too late. | Necrotic cells can appear at later time points as a secondary consequence of apoptosis. Analyze cells at earlier time points. | |
| High background in control group | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is minimal and the same in all wells, including vehicle controls. |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent. | |
| Inconsistent results across replicates | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique when adding cells, menadione, and assay reagents. |
Quantitative Data Summary
The following tables summarize typical experimental parameters and outcomes for menadione-induced apoptosis assays based on published literature. Note that optimal conditions will vary depending on the cell line and experimental setup.
Table 1: Effective Menadione Concentrations for Apoptosis Induction in Various Cell Lines
| Cell Line | Menadione Concentration (µM) | Observed Effect | Reference |
| Rat Pancreatic Acinar (AR4-2J) | 10-20 | Apoptosis (DNA laddering) | |
| Rat Pancreatic Acinar (AR4-2J) | 100 | Necrosis (DNA smear) | |
| Human Promyelocytic Leukemia (HL-60) | 1-50 | Apoptosis | |
| Human Promyelocytic Leukemia (HL-60) | 100 | Necrosis | |
| Mouse Myogenic (C2C12) | 10-40 | Apoptosis | |
| Mouse Myogenic (C2C12) | 80 | Apoptosis and Necrosis | |
| Rat Hepatocellular Carcinoma (H4IIE) | 25 (IC50) | Cytotoxicity and Apoptosis | |
| Human Gastric Adenocarcinoma (AGS) | ≥ 20 | Apoptosis | |
| Human Gastric Cancer (MKN45) | 10-30 | Apoptosis (PARP cleavage, caspase activation) |
Table 2: Impact of Menadione on Mitochondrial Function
| Cell Line/System | Menadione Concentration | Effect on Mitochondria | Reference |
| Cardiomyocytes | 25 µM | Decreased membrane potential, cytochrome c release | |
| Jurkat T cells | Not specified | Collapse of inner transmembrane potential (ΔΨm) | |
| Fuchs Endothelial Corneal Dystrophy Cells | 25-50 µM | Increased mitochondrial superoxide levels | |
| Fuchs Endothelial Corneal Dystrophy Cells | 100 µM | Decrease in mitochondrial membrane potential (ΔΨm) | |
| Cancer Cell Lines (Jurkat, Colon26, MCF7) | ≥ 5/500 µM/µM (with Ascorbate) | Significant decrease in mitochondrial membrane potential |
Experimental Protocols
Protocol 1: General Workflow for Menadione-Induced Apoptosis Assay
-
Cell Culture: Plate cells in a suitable multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Menadione Preparation: Prepare a stock solution of menadione in an appropriate solvent (e.g., DMSO or ethanol). Immediately before use, dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of menadione. Include a vehicle control (medium with the same final concentration of solvent).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Apoptosis Detection: Analyze the cells for apoptotic markers using one or more of the following methods:
-
Morphological Assessment: Observe changes in cell morphology, such as cell shrinkage and membrane blebbing, using an inverted microscope.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiate between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
Western Blotting: Detect the cleavage of PARP or the activation of caspases (e.g., cleaved caspase-3, -9).
-
TUNEL Assay: Detect DNA fragmentation by labeling the 3'-OH ends of DNA breaks.
-
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of menadione (e.g., 1-100 µM) and a vehicle control for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
References
- 1. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. experts.umn.edu [experts.umn.edu]
issues with menadiol stability in long-term experiments
Welcome to the Technical Support Center for menadiol stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the long-term stability of this compound and its derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound, also known as Vitamin K4, is a synthetic, water-soluble analog of vitamin K. It is often used in research as a precursor to menadione (Vitamin K3) and to study the effects of vitamin K on cellular processes, such as blood coagulation and bone metabolism. Its stability is a significant concern because it is prone to degradation, particularly through oxidation, which can lead to a loss of biological activity and introduce variability in experimental results over time.
Q2: What are the main factors that contribute to this compound degradation?
A2: The primary factors that affect this compound stability include:
-
Oxidation: this compound is readily oxidized to menadione, its less stable quinone form, especially in the presence of oxygen.
-
Light: Exposure to light, particularly UV light, can accelerate the degradation of this compound solutions.
-
Temperature: Higher temperatures increase the rate of chemical degradation.
-
pH: this compound is less stable in alkaline (basic) solutions.
-
Repeated Freeze-Thaw Cycles: These can compromise the integrity of stock solutions.
Q3: How should I store this compound powder and stock solutions to ensure maximum stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for this compound and its common derivative, this compound diacetate.
| Compound | Form | Storage Temperature | Duration | Special Conditions |
| This compound | Stock Solution | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles. | ||
| This compound Diacetate | Powder | -20°C | Up to 3 years | |
| Stock Solution (in solvent) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Q4: What is the primary degradation product of this compound?
A4: The primary degradation product of this compound is menadione (2-methyl-1,4-naphthoquinone), which is formed through the oxidation of this compound.[1] While menadione is also a form of vitamin K, its different chemical properties and stability profile can impact experimental outcomes.
Troubleshooting Guide
Issue 1: My this compound solution has changed color (e.g., turned yellowish).
-
Cause: A color change in a this compound solution, which is typically colorless, often indicates oxidation and degradation to menadione, which is a yellow crystalline substance. This can be caused by prolonged exposure to air (oxygen), light, or inappropriate storage temperatures.
-
Solution:
-
Discard the discolored solution as its chemical integrity is compromised.
-
Prepare a fresh solution from your powdered stock.
-
When preparing the new solution, ensure you are using a high-quality, anhydrous solvent (e.g., DMSO) and minimize its exposure to air and light.
-
Store the new stock solution in small, single-use aliquots in light-protecting tubes at -80°C.
-
Issue 2: I am observing inconsistent or diminishing effects of this compound in my long-term cell culture experiment.
-
Cause: This is a classic sign of this compound degradation in the working solution or cell culture medium. Over the course of a long-term experiment, this compound can be oxidized, leading to a decrease in its effective concentration and biological activity.
-
Solution:
-
Prepare fresh working solutions: For long-term experiments, it is advisable to prepare fresh this compound working solutions from a frozen stock aliquot at regular intervals (e.g., every few days) rather than using a single large batch for the entire duration.
-
Minimize light exposure: Protect the cell culture plates or flasks from direct light as much as possible, for example, by keeping them in a dark incubator and minimizing the time they are exposed to ambient light during handling.
-
Consider a more stable derivative: For very long-term studies, consider using a more stable derivative like this compound diacetate, which is converted to this compound within the cells.
-
Incorporate a stabilizer: The use of antioxidants in the culture medium, where compatible with the experimental design, may help to slow the degradation of this compound.
-
Issue 3: I am having trouble dissolving this compound.
-
Cause: this compound has limited solubility in aqueous solutions.
-
Solution:
-
Use an appropriate solvent: For stock solutions, use an organic solvent such as dimethyl sulfoxide (DMSO).
-
Gentle warming and sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
Prepare a concentrated stock: Make a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your cells or experiment (typically <0.1% DMSO).
-
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Working Solution for Cell Culture
This protocol describes the preparation of a this compound working solution for use in long-term cell culture experiments, with an emphasis on maintaining stability.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation of Concentrated Stock Solution (e.g., 10 mM): a. In a sterile, light-protected environment (e.g., a laminar flow hood with lights turned off), weigh out the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). c. To facilitate dissolution, the tube can be gently warmed to 37°C and briefly sonicated. d. Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes. e. Store the aliquots at -80°C for up to 6 months.
-
Preparation of Working Solution (e.g., 10 µM): a. Thaw a single aliquot of the concentrated stock solution at room temperature, protected from light. b. In the laminar flow hood, dilute the stock solution into pre-warmed cell culture medium to the final desired working concentration. For example, add 1 µL of a 10 mM stock solution to 1 mL of medium for a final concentration of 10 µM. c. Gently mix the working solution by pipetting. Do not vortex. d. Sterile filter the final working solution if necessary, although dilution of a sterile stock into sterile media under aseptic conditions should maintain sterility.
-
Use in Long-Term Experiments: a. For experiments lasting several days or weeks, it is recommended to prepare a fresh working solution from a new frozen stock aliquot every 2-3 days. b. When changing the medium on your cells, replace it with freshly prepared this compound-containing medium. c. Always protect the culture plates/flasks from light.
Visualizations
Logical Workflow for this compound Usage in Long-Term Experiments
Caption: Workflow for preparing and using this compound in long-term experiments.
Degradation Pathway of this compound
Caption: Oxidation of this compound to its degradation product, menadione.
Vitamin K Signaling Pathway (Simplified)
Caption: Simplified diagram of the Vitamin K cycle and its role in protein carboxylation.
References
reducing off-target effects of menadiol in experimental models
Welcome to the technical support center for researchers utilizing menadiol in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's off-target effects?
A1: The primary off-target effect of this compound (Vitamin K3) is the induction of oxidative stress through a process called redox cycling. During this process, menadione, the active form of this compound, undergoes one-electron reduction to a semiquinone radical. This radical then reacts with molecular oxygen to produce superoxide radicals and regenerates menadione, which can re-enter the cycle. This futile cycling leads to a buildup of reactive oxygen species (ROS), causing cellular damage.[1] A secondary mechanism of off-target toxicity is arylation, where menadione reacts with nucleophilic residues on proteins, such as cysteine, leading to protein inactivation and dysfunction.
Q2: I'm observing high levels of cytotoxicity in my cell cultures treated with menadione. How can I determine if this is an off-target effect?
A2: High cytotoxicity at your desired experimental concentration may indeed be an off-target effect. To confirm this, you can perform control experiments. A common approach is to co-incubate your cells with an antioxidant, such as N-acetylcysteine (NAC). A significant reduction in cytotoxicity in the presence of NAC would suggest that the observed cell death is primarily due to oxidative stress, a known off-target effect of menadione. You can quantify cytotoxicity using an LDH assay and measure ROS levels with a DCFH-DA assay to correlate cell death with oxidative stress.
Q3: What are the recommended concentrations of antioxidants to mitigate menadione-induced oxidative stress?
A3: The optimal concentration of an antioxidant will vary depending on the cell type and experimental conditions. However, based on published studies, you can use the following concentrations as a starting point. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Antioxidant | Cell Type | Effective Concentration | Reference |
| N-acetylcysteine (NAC) | Cardiomyocytes | 500 µM | [1] |
| Reduced Glutathione (GSH) | Cardiomyocytes | 100 µM | [1] |
| Catalase | Yeast | 3000-6000 units/ml | [2] |
| Superoxide Dismutase (SOD) | Yeast | 500 units/ml | [2] |
Q4: Can I use genetic approaches to reduce menadione's off-target effects?
A4: Yes, genetic approaches can be very effective. Overexpression of antioxidant enzymes like catalase or superoxide dismutase can help to mitigate the oxidative stress induced by menadione. For example, using an adenoviral vector to overexpress catalase has been shown to protect cells from oxidative damage. This approach can be more specific than using chemical antioxidants.
Q5: How should I prepare my menadione stock solution for cell culture experiments?
A5: Menadione is soluble in organic solvents like DMSO and ethanol. A common practice is to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced toxicity. Menadione is sensitive to light and alkali solutions, so it's recommended to protect your stock solution from light and prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background fluorescence in ROS assay (DCFH-DA) | 1. Spontaneous oxidation of DCFH-DA probe. 2. Photobleaching of the probe. 3. High cell seeding density. | 1. Prepare fresh DCFH-DA working solution just before use. 2. Protect the plate from light during incubation and reading. 3. Optimize cell seeding density to avoid overcrowding and spontaneous ROS production. |
| Inconsistent cytotoxicity results (LDH assay) | 1. Variable cell numbers in wells. 2. Interference from serum in the culture medium. 3. Incorrect incubation time for LDH reaction. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use serum-free medium for the LDH assay or use a medium-only background control. 3. Follow the manufacturer's protocol for the optimal incubation time (usually 30 minutes). |
| No protective effect observed with antioxidants | 1. Insufficient concentration of the antioxidant. 2. Antioxidant added too late. 3. Off-target effects are not primarily due to oxidative stress (e.g., arylation). | 1. Perform a dose-response curve to find the optimal antioxidant concentration. 2. Pre-incubate cells with the antioxidant before adding menadione. 3. Consider investigating other mechanisms like arylation. |
| Precipitation of menadione in culture medium | 1. Poor solubility of menadione at the working concentration. 2. Interaction with components in the serum. | 1. Ensure the final DMSO concentration is sufficient to keep menadione in solution. 2. Prepare the final dilution of menadione in serum-free medium if possible, or reduce the serum concentration. |
Signaling Pathways and Experimental Workflows
Caption: Menadione undergoes redox cycling, leading to the generation of ROS and oxidative stress.
Caption: Menadione can directly arylate proteins, leading to their dysfunction.
Caption: A general workflow for testing mitigation strategies for menadione's off-target effects.
Experimental Protocols
Protocol 1: Preparation of Menadione Stock Solution
-
Materials:
-
Menadione powder (e.g., Sigma-Aldrich M5625)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of menadione powder.
-
Dissolve the menadione in DMSO to make a high-concentration stock solution (e.g., 100 mM). For example, to make 1 ml of a 100 mM stock, dissolve 17.22 mg of menadione in 1 ml of DMSO.
-
Vortex until the menadione is completely dissolved. The solution should be clear and yellow-green.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Mitigating Off-Target Effects with N-acetylcysteine (NAC)
This protocol is adapted for A549 cells, a human lung adenocarcinoma cell line.
-
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
N-acetylcysteine (NAC)
-
Menadione stock solution (from Protocol 1)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µl of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
NAC Pre-treatment:
-
Prepare a fresh solution of NAC in complete culture medium. A starting concentration of 5 mM is often used.
-
Remove the old medium from the cells and replace it with 100 µl of medium containing NAC or vehicle (medium alone).
-
Incubate for 1-2 hours at 37°C.
-
-
Menadione Treatment:
-
Prepare dilutions of menadione in complete culture medium from your stock solution.
-
Add the menadione solution to the wells. The final volume in each well should be 200 µl. Remember to include vehicle controls (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired experimental time (e.g., 24 hours).
-
-
Endpoint Assays:
-
Proceed to assess cytotoxicity (Protocol 3) and ROS production (Protocol 4).
-
-
Protocol 3: Assessing Cytotoxicity with the LDH Assay
This protocol is a continuation of Protocol 2.
-
Materials:
-
LDH cytotoxicity assay kit (e.g., from Roche or Promega)
-
96-well plate with treated cells
-
Plate reader
-
-
Procedure:
-
Prepare Controls:
-
Background Control: Wells with medium but no cells.
-
Low Control (Spontaneous LDH release): Wells with untreated cells.
-
High Control (Maximum LDH release): Wells with untreated cells, to which you will add the lysis solution provided in the kit.
-
-
Collect Supernatant:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50-100 µl of the supernatant from each well to a new, clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50-100 µl of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Measure Absorbance:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
-
Calculate Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the formula provided in your LDH assay kit manual.
-
-
Protocol 4: Measuring ROS Production with the DCFH-DA Assay
This protocol is a continuation of Protocol 2.
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free culture medium
-
PBS
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare DCFH-DA Solution:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a working concentration of 10-25 µM in pre-warmed, serum-free medium.
-
-
Stain Cells:
-
After the desired menadione treatment time, remove the medium from the cells.
-
Wash the cells once with PBS.
-
Add 100 µl of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Measure Fluorescence:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µl of PBS to each well.
-
Immediately measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated cells to that of the untreated control cells.
-
-
Protocol 5: Conceptual Protocol for Detecting Protein Arylation by Mass Spectrometry
-
Objective: To identify proteins that are covalently modified by menadione.
-
Procedure Outline:
-
Cell Treatment: Treat your cells of interest with menadione at a concentration known to cause off-target effects. Include a vehicle-treated control group.
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the total protein.
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into smaller peptides using an enzyme like trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database.
-
Specifically look for a mass shift on cysteine or other nucleophilic amino acid residues corresponding to the addition of a menadione molecule.
-
Use specialized software to identify and validate the sites of arylation.
-
-
-
Considerations: This is a complex technique that requires expertise in proteomics and mass spectrometry. Collaboration with a core facility or an expert in the field is highly recommended.
References
Technical Support Center: Mitigating Menadione Toxicity in Co-culture Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menadione in co-culture systems. Our goal is to help you mitigate menadione's toxicity to normal cells while studying its effects on target (e.g., cancer) cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of menadione toxicity to normal cells?
A1: Menadione, a synthetic naphthoquinone, induces cytotoxicity primarily through redox cycling. This process generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, leading to oxidative stress.[1][2] This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways like apoptosis and necrosis.[1][2]
Q2: How can I selectively protect normal cells from menadione toxicity in a co-culture with cancer cells?
A2: The primary strategy for protecting normal cells is to leverage antioxidants. These agents can neutralize the ROS produced by menadione. Commonly used and effective antioxidants include:
-
N-acetyl-L-cysteine (NAC): A precursor to glutathione, NAC can directly scavenge ROS and replenish intracellular glutathione levels.[1]
-
Glutathione (GSH): A major intracellular antioxidant, exogenous GSH can help maintain the cellular redox balance and detoxify menadione.
-
Catalase: This enzyme specifically catalyzes the decomposition of hydrogen peroxide into water and oxygen, thereby reducing oxidative damage.
-
Vitamin C (Ascorbic Acid): While it can have pro-oxidant effects in combination with menadione to enhance cancer cell killing, at certain concentrations and ratios, it may offer protection to normal cells, although this requires careful optimization.
Q3: What are the key signaling pathways involved in menadione-induced cytotoxicity?
A3: Menadione-induced oxidative stress activates several signaling pathways that can lead to cell death. Understanding these pathways can help in designing mitigation strategies. Key pathways include:
-
MAPK Pathway (ERK and JNK): Menadione can induce prolonged activation of JNK, which is associated with apoptosis, while the activation of ERK is often linked to cell survival.
-
PARP Activation: DNA damage caused by ROS leads to the activation of Poly (ADP-ribose) polymerase (PARP), which can deplete cellular energy stores and lead to cell death.
-
PI3K/Akt Pathway: This is a pro-survival pathway that can be inhibited by menadione-induced oxidative stress, contributing to apoptosis.
-
NF-κB Pathway: Activation of NF-κB can be a pro-survival response to oxidative stress, and modulating this pathway could influence cell fate.
Troubleshooting Guides
Guide 1: High Toxicity Observed in Normal Cells
Problem: You are observing excessive death of your normal cell population in the co-culture, even at low concentrations of menadione.
| Possible Cause | Troubleshooting Steps |
| Inadequate antioxidant concentration. | 1. Perform a dose-response experiment with your chosen antioxidant (e.g., NAC, GSH) to determine the optimal protective concentration for your normal cells in monoculture first. 2. Titrate the antioxidant concentration in your co-culture system. |
| Timing of antioxidant addition. | 1. Pre-incubate the co-culture with the antioxidant for 1-2 hours before adding menadione to allow for cellular uptake and preparation. 2. Ensure the antioxidant is present throughout the duration of the menadione treatment. |
| High sensitivity of the normal cell line. | 1. Characterize the IC50 of menadione for your normal and cancer cell lines individually to understand their relative sensitivities. 2. If the sensitivity is too similar, consider using a different normal cell line that is more resistant to oxidative stress. |
| Menadione instability in media. | 1. Prepare fresh menadione solutions for each experiment. 2. Minimize exposure of menadione-containing media to light. |
Guide 2: Inconsistent Results Between Experiments
Problem: You are seeing significant variability in the level of normal cell protection or cancer cell toxicity across different experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding densities. | 1. Ensure accurate cell counting and homogenous cell suspensions before seeding. 2. Use a consistent ratio of normal to cancer cells in your co-culture. |
| Variability in reagent preparation. | 1. Prepare fresh dilutions of menadione and antioxidants for each experiment from a trusted stock solution. 2. Use a calibrated pipette and ensure proper mixing. |
| Fluctuations in incubation conditions. | 1. Maintain consistent temperature, humidity, and CO2 levels in your incubator. 2. Avoid opening the incubator door frequently during the experiment. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile media or PBS to maintain humidity. |
Quantitative Data Summary
The following tables summarize quantitative data on menadione cytotoxicity and the protective effects of various agents. Note that IC50 values can vary significantly depending on the cell line, incubation time, and assay method.
Table 1: Menadione IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time | Reference |
| DBTRG.05MG | Human Glioblastoma | ~10-25 | 72 hours | |
| hGCL1-8 | Human Glioblastoma | ~10-25 | 72 hours | |
| Leukemia Cells (parental) | Human Leukemia | 18 | Not Specified | |
| Leukemia Cells (multidrug-resistant) | Human Leukemia | 13.5 | Not Specified | |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 hours | |
| SAS | Human Oral Squamous Carcinoma | 8.45 | 24 hours | |
| HEK293 | Human Embryonic Kidney (non-tumorigenic) | 98.5 | 24 hours | |
| HaCaT | Human Keratinocyte (non-tumorigenic) | 74.5 | 24 hours |
Table 2: Protective Effects of Antioxidants Against Menadione Cytotoxicity
| Cell Line | Menadione Concentration (µM) | Protective Agent & Concentration | % Cell Death Reduction | Reference |
| Cardiomyocytes | 25 | NAC (500 µM) | ~85% | |
| Cardiomyocytes | 25 | GSH (100 µM) | ~85% | |
| Cardiomyocytes | 25 | Overexpression of Catalase | ~75% | |
| Bovine Pulmonary Artery Endothelial Cells | Not Specified | Exogenous GSH | Prevented loss of cellular GSH and ATP |
Experimental Protocols
Protocol 1: Co-culture Cytotoxicity Assay Using Fluorescently Labeled Cells
This protocol allows for the simultaneous assessment of cytotoxicity in both normal and cancer cell populations within a co-culture system.
Materials:
-
Normal cell line (e.g., labeled with GFP)
-
Cancer cell line (e.g., labeled with RFP)
-
Menadione
-
Protective agent (e.g., NAC, GSH)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or high-content imaging system
Methodology:
-
Cell Seeding:
-
Seed the fluorescently labeled normal and cancer cells together in a 96-well plate at a predetermined ratio (e.g., 1:1).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Pre-treatment with Protective Agent:
-
If using a protective agent, remove the culture medium and add fresh medium containing the desired concentration of the agent.
-
Incubate for 1-2 hours.
-
-
Menadione Treatment:
-
Add menadione at various concentrations to the wells (with the protective agent still present, if applicable).
-
Include appropriate controls: untreated cells, cells with protective agent only, and cells with menadione only.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Imaging and Analysis:
-
Using a fluorescence microscope or high-content imager, capture images of each well in both the GFP and RFP channels.
-
Quantify the number of viable cells for each population based on fluorescence intensity or cell count.
-
Calculate the percentage of cell viability for each cell type relative to the untreated control.
-
Visualizations
References
Technical Support Center: Menadiol Sodium Diphosphate In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menadiol sodium diphosphate in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound sodium diphosphate and how does it work in vivo?
This compound sodium diphosphate is a water-soluble synthetic analog of vitamin K.[1][2][3] In vivo, it is converted to menadione (vitamin K3), which then serves as a precursor for the synthesis of menaquinone-4 (MK-4), a form of vitamin K2.[4] The primary function of vitamin K is to act as a cofactor for the gamma-carboxylation of glutamic acid residues in various proteins, which is essential for blood coagulation.[1] This process activates clotting factors II (prothrombin), VII, IX, and X.
Q2: What are the main advantages of using this compound sodium diphosphate over other forms of vitamin K?
The main advantage of this compound sodium diphosphate is its water solubility, which allows for absorption from the gastrointestinal tract without the need for bile salts. This makes it particularly useful in conditions where bile flow is impaired, such as obstructive jaundice.
Q3: What is the typical onset of action for this compound sodium diphosphate?
A significant disadvantage of this compound sodium diphosphate is its delayed onset of action. It typically takes about 24 hours to observe a therapeutic effect on blood coagulation.
Q4: What are the known side effects and toxicities associated with this compound sodium diphosphate?
The primary toxicity of this compound sodium diphosphate is hemolytic anemia, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. This is due to the oxidative stress induced by its active metabolite, menadione. In newborns, it can also lead to hyperbilirubinemia and kernicterus.
Troubleshooting Guide
Problem 1: Low or variable bioavailability after oral administration.
-
Question: We are observing inconsistent plasma concentrations of menadione after oral gavage of this compound sodium diphosphate in our animal models. What could be the cause?
-
Answer: Low and variable oral bioavailability can be attributed to several factors:
-
Chemical Instability: this compound sodium diphosphate is known for its poor chemical stability. It can degrade in the gastrointestinal tract before it is fully absorbed.
-
First-Pass Metabolism: After absorption, this compound sodium diphosphate is rapidly converted to menadione, which then undergoes metabolism in the liver. The extent of this first-pass metabolism can vary between individuals and species, leading to variable systemic concentrations.
-
Gastrointestinal Factors: The pH of the gastrointestinal tract and the presence of food can influence the dissolution and absorption of the compound.
-
-
Solutions:
-
Formulation Strategies: Consider using a stabilized formulation. A patented formulation includes sodium pyrosulfite as a stabilizer to improve the stability of this compound sodium diphosphate in solution.
-
Route of Administration: For more consistent results and to bypass first-pass metabolism, consider intravenous administration.
-
Standardize Administration Protocol: Ensure consistent timing of administration relative to feeding schedules to minimize variability.
-
Problem 2: Delayed or insufficient therapeutic effect on coagulation.
-
Question: We are not seeing a significant change in prothrombin time (PT) within the expected timeframe after administering this compound sodium diphosphate. Why is this happening?
-
Answer: The delayed effect is an inherent property of this compound sodium diphosphate. The conversion to menadione and subsequent synthesis and activation of clotting factors is a time-consuming process. Insufficient effects could be due to:
-
Inadequate Dose: The dose may be too low to produce a measurable effect on coagulation parameters.
-
Low Bioavailability: As discussed in Problem 1, poor absorption or extensive metabolism can lead to sub-therapeutic plasma concentrations.
-
Underlying Conditions: In cases of severe liver disease, the capacity to synthesize clotting factors may be compromised, limiting the effectiveness of vitamin K supplementation.
-
-
Solutions:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
Confirm Bioavailability: Measure plasma menadione concentrations to ensure adequate absorption and systemic exposure.
-
Intravenous Administration: Intravenous administration can provide a more direct and predictable effect on coagulation factors.
-
Problem 3: Evidence of hemolysis in treated animals.
-
Question: We are observing signs of hemolytic anemia (e.g., red-tinged urine, decreased hematocrit) in our experimental animals. What is the cause and how can we mitigate it?
-
Answer: Hemolysis is a known side effect of this compound sodium diphosphate, mediated by its active metabolite, menadione. Menadione induces oxidative stress in red blood cells, leading to their destruction. This is particularly pronounced in individuals with G6PD deficiency, as their red blood cells have a reduced capacity to handle oxidative stress.
-
Solutions:
-
Screen for G6PD Deficiency: If working with a genetically diverse animal population, consider screening for G6PD deficiency.
-
Monitor for Hemolysis: Regularly monitor hematological parameters (hematocrit, hemoglobin, bilirubin) and observe for clinical signs of hemolysis.
-
Dose Adjustment: Reduce the dose of this compound sodium diphosphate to the lowest effective level.
-
Co-administration of Antioxidants: While not a standard protocol, co-administration of antioxidants could theoretically mitigate menadione-induced oxidative stress.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Menadione (Active Metabolite) after Intravenous Administration of this compound Sodium Diphosphate in Rabbits
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 27.17 ± 10.49 min (plasma) | |
| 35.22 ± 11.82 min (RBCs) | ||
| Plasma Clearance (CL/F) | 0.822 L/min | |
| Systemic Clearance in RBCs | 0.407 L/min | |
| Apparent Volume of Distribution (Vd/F) | 30.833 L (plasma) | |
| 20.488 L (RBCs) | ||
| Area Under the Curve (AUC) | 32.453 µg·min/mL (plasma) | |
| 67.219 µg·min/mL (RBCs) |
Table 2: Dose-Response of this compound Sodium Diphosphate on International Normalized Ratio (INR) in Patients with Cholestasis
| Treatment Group | Daily Dose | Duration | Effect on INR | Reference |
| Oral this compound | 20 mg | 3 days | Significant decrease (normalization) | |
| Intravenous Phytomenadione | 10 mg | 3 days | Significant decrease (normalization) |
Experimental Protocols
1. Protocol for Oral Gavage of this compound Sodium Diphosphate in Rodents
-
Materials:
-
This compound sodium diphosphate solution (prepared in a suitable vehicle, e.g., sterile water for injection, and stabilized if necessary).
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.
-
Syringes.
-
Animal scale.
-
-
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.
-
Gently restrain the animal, ensuring the head and body are aligned to create a straight path to the esophagus.
-
Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes into the esophagus.
-
If any resistance is met, withdraw the needle and try again. Do not force the needle.
-
Once the needle is in place, slowly administer the solution.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or fluid coming from the nose.
-
2. Protocol for HPLC-UV Analysis of Menadione in Plasma
This protocol is a general guideline and may require optimization for specific equipment and sample types.
-
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C8 or C18 column.
-
Acetonitrile (ACN), methanol (MeOH), and water (HPLC grade).
-
Menadione standard.
-
Plasma samples.
-
Centrifuge.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: Agilent Extend C8 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water can be used. For example, starting with 90% methanol and increasing to 100% over a set time.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of menadione standard.
-
Inject the prepared samples and standards into the HPLC system.
-
Determine the concentration of menadione in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo delivery of this compound sodium diphosphate.
Caption: Signaling pathway of menadione-induced oxidative stress and cell death.
Caption: Mechanism of menadione-induced hemolysis in G6PD deficiency.
References
Technical Support Center: Enhancing Oral Bioavailability of Menadiol Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral menadiol formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
This compound, a synthetic analog of vitamin K, faces several challenges in oral formulation development primarily due to its physicochemical properties. The primary obstacle is its low aqueous solubility, which can limit its dissolution in the gastrointestinal fluids and subsequently, its absorption.[1] this compound and its ester derivatives, like this compound diacetate, are lipophilic and insoluble in water.[2][3] This poor solubility is a major factor contributing to variable and often low bioavailability.[4]
Q2: What are the common strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.[4]
-
Prodrug Approach: Converting this compound into more soluble or permeable prodrugs, like this compound sodium diphosphate, is a common strategy. This compound sodium diphosphate is a water-soluble salt that can be absorbed without the presence of bile salts.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance its dissolution.
Q3: How does this compound diacetate's bioavailability compare to menadione?
This compound diacetate is a prodrug of menadione. A bioassay in chicks showed that the bioactivity of menadione from this compound diacetate was approximately 70% of that from a coated menadione sodium bisulfite standard. This suggests that while this compound diacetate is a viable oral form, its conversion to the active form and subsequent absorption may not be as efficient as some commercially available menadione formulations.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the this compound formulation. | 1. Characterize the solid state: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine the crystallinity of your this compound compound. 2. Improve solubility: Consider formulating the drug using lipid-based systems like SLNs or NLCs. Alternatively, investigate the use of the water-soluble prodrug, this compound sodium diphosphate. |
| Inefficient dissolution in the gastrointestinal tract. | 1. Conduct in vitro dissolution studies: Use a USP apparatus 2 (paddle) at 50 or 75 rpm in biorelevant media (e.g., simulated gastric and intestinal fluids). 2. Incorporate solubilizing agents: Add surfactants or other solubilizing excipients to your formulation. 3. Reduce particle size: Employ micronization or nanomilling techniques to increase the surface area of the drug. |
| Low intestinal permeability. | 1. Perform a Caco-2 permeability assay: This in vitro model helps to predict in vivo intestinal permeability. For lipophilic compounds like this compound, using simulated intestinal fluid in the apical compartment and a buffer containing bovine serum albumin (BSA) in the basolateral compartment can improve recovery. |
| First-pass metabolism. | Menadione, the active form of this compound, is known to be a catabolic product of oral vitamin K. The extent of first-pass metabolism can be investigated through pharmacokinetic studies comparing oral and intravenous administration. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
| Possible Cause | Troubleshooting Step |
| Inappropriate dissolution test conditions. | 1. Use biorelevant media: Standard buffers may not accurately reflect the in vivo environment. Utilize simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF) to better mimic physiological conditions. 2. Ensure sink conditions: The volume of the dissolution medium should be at least three to five times that required to form a saturated solution of the drug. For poorly soluble drugs, this may require the addition of surfactants. |
| Formulation effects not captured by the dissolution test. | 1. For lipid-based formulations: The standard dissolution test may not be predictive. Consider using in vitro lipolysis models to assess the formulation's ability to maintain the drug in a solubilized state during digestion. |
| Efflux transporter activity. | 1. Investigate P-glycoprotein (P-gp) interaction: The Caco-2 permeability assay can also be used to assess if this compound is a substrate for efflux transporters like P-gp. |
Quantitative Data Summary
The following tables summarize key data related to this compound and its formulations.
Table 1: Solubility of this compound and its Derivatives
| Compound | Solvent | Solubility | Reference |
| This compound Diacetate | Water | Insoluble | |
| This compound Diacetate | DMSO | 51 mg/mL | |
| Menadione | Water | Insoluble | |
| Menadione | Ethanol | 1 g in ~60 mL | |
| This compound Sodium Diphosphate | Water | Soluble |
Table 2: Comparative Bioactivity of Vitamin K Analogs
| Compound | Animal Model | Bioavailability/Bioactivity Metric | Relative Bioavailability/Bioactivity | Reference |
| This compound Diacetate | Chicks | Prothrombin clotting time | ~70% of Menadione Sodium Bisulfite | |
| Phytomenadione (Vitamin K1) NLC | Rabbits | Relative Bioavailability (vs. commercial tablet) | 645.5% |
Note: Data for Phytomenadione NLC is included as an example of bioavailability enhancement with a lipid-based formulation for a related vitamin K analog.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble this compound Formulations
Objective: To assess the in vitro release profile of a this compound formulation.
Apparatus: USP Apparatus 2 (Paddle)
Methodology:
-
Medium Preparation: Prepare 900 mL of simulated gastric fluid (SGF, pH 1.2) without pepsin and fasted state simulated intestinal fluid (FaSSIF, pH 6.5). For formulations with very low solubility, a surfactant like sodium lauryl sulfate (0.5-2%) may be added to the medium to maintain sink conditions.
-
Apparatus Setup: Set the paddle speed to 50 or 75 rpm and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Place one dosage form (e.g., tablet, capsule) into each dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples through a 0.45 µm filter. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay for Lipophilic this compound Formulations
Objective: To evaluate the intestinal permeability of a this compound formulation in vitro.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4. For the basolateral compartment, supplement with 1% Bovine Serum Albumin (BSA) to improve the recovery of lipophilic compounds. For the apical compartment, consider using FaSSIF to better mimic in vivo conditions.
-
Lucifer yellow (paracellular integrity marker)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values > 250 Ω·cm².
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound formulation (dissolved in apical transport medium) to the apical (donor) compartment. c. Add fresh transport buffer (with BSA) to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
Permeability Study (Basolateral to Apical - B to A) for Efflux Assessment: a. Add the this compound formulation to the basolateral (donor) compartment. b. Add fresh transport buffer to the apical (receiver) compartment. c. Follow the same incubation and sampling procedure as the A to B study.
-
Sample Analysis: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method. Also, measure the concentration of Lucifer yellow to confirm monolayer integrity throughout the experiment.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the rats overnight (12-18 hours) with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of this compound (e.g., in a suitable vehicle like a solution of this compound sodium diphosphate) via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract this compound and any known metabolites from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction). Quantify the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters for both PO and IV routes:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Formulation strategies to improve this compound's oral bioavailability.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound diacetate | 573-20-6 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Fabrication and evaluation of Phytomenadione as a nanostructure lipid carrier for enhancement of bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Menadione vs. Menadiol: A Comparative Analysis of Cytotoxicity in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of menadione (Vitamin K3) and its reduced form, menadiol, on leukemia cells. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to inform research and development in oncology.
Executive Summary
Menadione, a synthetic naphthoquinone, has demonstrated significant cytotoxic activity against various leukemia cell lines. Its mechanism of action is primarily attributed to the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress, DNA damage, and apoptosis. This compound, the reduced form of menadione, is believed to exert its cytotoxic effects through a similar mechanism, with studies indicating comparable impacts on cell viability. While extensive quantitative data for a direct comparison is limited, the available evidence suggests that both compounds ultimately trigger similar cell death pathways in leukemia cells.
I. Comparative Cytotoxicity Data
Quantitative data on the cytotoxicity of menadione in several leukemia cell lines is available. Direct comparative studies providing specific IC50 values for this compound in the same cell lines are scarce; however, research indicates that this compound inhibits cell viability in a manner similar to menadione.
Table 1: Menadione Cytotoxicity in Leukemia Cell Lines
| Cell Line | Drug | IC50 (µM) | Exposure Time | Reference |
| Multidrug-Resistant Leukemia | Menadione | 13.5 ± 3.6 | Not Specified | [1] |
| Parental Leukemia | Menadione | 18 ± 2.4 | Not Specified | [1] |
| HL-60 | Menadione | Induces apoptosis at 1-50 µM | Not Specified | [2] |
| Jurkat T-cells | Menadione | Induces 46.4% apoptosis at 250 µM | 20 minutes | [3] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Studies have shown that the combination of menadione with ascorbate (Vitamin C) enhances its cytotoxic effects. Notably, the combination of this compound and ascorbate has been reported to have similar antiproliferative and cytotoxic effects to the menadione/ascorbate combination, suggesting a convergence in their mechanisms of action.
II. Mechanism of Action: A Shared Pathway of Oxidative Stress
The primary mechanism underlying the cytotoxicity of both menadione and this compound in leukemia cells is the induction of oxidative stress through redox cycling.
Menadione's Redox Cycle:
-
One-electron reduction: Menadione is reduced to a semiquinone radical by cellular reductases.
-
ROS generation: This semiquinone radical reacts with molecular oxygen to produce superoxide anions (O2•−), regenerating menadione, which can then re-enter the cycle.
-
Further ROS production: Superoxide anions can be converted to hydrogen peroxide (H2O2) and other highly reactive hydroxyl radicals.
This compound's Role:
This compound, being the reduced form of menadione, can be readily oxidized back to menadione, thereby also participating in the redox cycle that generates ROS. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) can catalyze the two-electron reduction of menadione to this compound, which was initially thought to be a detoxification pathway. However, this compound can auto-oxidize back to the semiquinone, thus contributing to the pool of ROS-generating species.
This cascade of ROS production overwhelms the cellular antioxidant defenses, leading to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis.
Signaling Pathway Diagram
Caption: Menadione and this compound redox cycling leading to apoptosis.
III. Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the cytotoxicity of menadione and this compound.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of menadione or this compound in culture medium. Add the desired concentrations to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat leukemia cells with menadione or this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
C. Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Detailed Protocol:
-
Cell Loading: Incubate leukemia cells with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Treatment: Treat the cells with menadione or this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 530 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
IV. Conclusion
Both menadione and its reduced form, this compound, are effective cytotoxic agents against leukemia cells. Their primary mechanism of action involves the generation of reactive oxygen species and the induction of oxidative stress, leading to apoptosis. While direct quantitative comparisons of their potency are not extensively documented, the available evidence strongly suggests that they induce a similar cascade of cytotoxic events. For researchers in drug development, both molecules represent promising scaffolds for the design of novel anticancer therapies that exploit the vulnerability of cancer cells to oxidative stress. Further head-to-head comparative studies would be beneficial to delineate any subtle differences in their efficacy and off-target effects.
References
- 1. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction by Menadione in Human Promyelocytic Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of menadione, hydrogen peroxide, and quercetin on apoptosis and delayed luminescence of human leukemia Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Menadiol and Phytomenadione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of menadiol and phytomenadione, two analogues of vitamin K. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Introduction
Vitamin K is a crucial fat-soluble vitamin essential for the synthesis of several coagulation factors in the liver, as well as proteins involved in bone and vascular metabolism.[1][2] Its deficiency can lead to impaired blood clotting and an increased risk of bleeding.[3] Phytomenadione (vitamin K1) is the natural form of vitamin K found in plants, while this compound (a reduced form of menadione, or vitamin K3) is a synthetic analogue.[4][5] Both compounds are utilized in clinical settings to prevent and treat vitamin K deficiency bleeding (VKDB). This guide will delve into a comparative analysis of their efficacy, supported by experimental findings.
Mechanism of Action
Both phytomenadione and this compound serve as cofactors for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins. This carboxylation is essential for the calcium-binding capacity of these proteins, which is critical for their biological activity.
The key vitamin K-dependent proteins include coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S. By facilitating the activation of these factors, both phytomenadione and this compound play a vital role in the coagulation cascade, leading to the formation of a stable blood clot. This compound diacetate, a precursor to this compound, is converted to its active form, this compound, in the body through hydrolysis.
Comparative Efficacy: Experimental Data
The relative efficacy of this compound and phytomenadione has been evaluated in different clinical contexts. Below are summaries of key comparative studies.
Correction of Coagulopathy in Cholestasis
A randomized controlled trial compared the efficacy of oral this compound to intravenous phytomenadione in correcting coagulopathies in patients with cholestasis, a condition where bile flow is obstructed, potentially leading to vitamin K malabsorption.
Table 1: Efficacy of Oral this compound vs. Intravenous Phytomenadione in Cholestasis
| Parameter | Oral this compound (20 mg/day for 3 days) | Intravenous Phytomenadione (10 mg/day for 3 days) |
| Number of Patients | 12 | 14 |
| Baseline INR (Mean) | Comparable between groups (p > 0.05) | Comparable between groups (p > 0.05) |
| Outcome | Significant decrease in INR (p < 0.05) | Significant decrease in INR (p < 0.05) |
| Treatment Failures | 0 | 2 (required fresh frozen plasma) |
| Adverse Reactions | None observed | None observed |
INR: International Normalized Ratio
The study concluded that oral this compound is an effective alternative to intravenous phytomenadione for correcting coagulopathy in patients with obstructive liver disease.
Prevention of Vitamin K Deficiency Bleeding in Neonates
A double-blind randomized controlled trial compared the efficacy of intramuscular menadione with intramuscular phytomenadione for the prevention of subclinical vitamin K deficiency in healthy term neonates. The study used the level of Protein Induced by Vitamin K Absence-II (PIVKA-II), a sensitive marker for vitamin K deficiency, as the primary outcome measure.
Table 2: Efficacy of Intramuscular Menadione vs. Intramuscular Phytomenadione in Neonates
| Parameter | Intramuscular Menadione (1 mg) | Intramuscular Phytomenadione (1 mg) |
| Number of Neonates | 85 | 85 |
| Detectable PIVKA-II Levels | 44.7% (38/85) | 48.2% (41/85) |
| Median PIVKA-II Levels (ng/mL) | 1.97 | 1.99 |
| Statistical Significance (p-value) | p = 0.76 (for detectable levels), p = 0.26 (for median levels) | - |
The study found no significant difference in the efficacy of menadione and phytomenadione in preventing subclinical vitamin K deficiency in neonates, as indicated by comparable PIVKA-II levels.
Pharmacokinetics
Table 3: Pharmacokinetic Properties of this compound and Phytomenadione
| Property | This compound | Phytomenadione |
| Absorption | Water-soluble forms do not require bile salts for absorption from the gastrointestinal tract. | Fat-soluble; absorption from the gastrointestinal tract requires the presence of bile salts. |
| Metabolism | This compound diacetate is hydrolyzed to this compound. This compound is an intermediate in the conversion of menadione (K3) to menaquinone-4 (MK-4). | Rapidly metabolized in the liver to more polar metabolites, such as phytomenadione-2,3-epoxide. |
| Plasma Half-life | The elimination half-life of menadione (from this compound) is approximately 26.3 minutes. | Approximately 2-3 hours. |
| Storage | Stored in the body for short periods. | Accumulates in the liver and is stored in the body for short periods. |
Adverse Effects
Both compounds are generally well-tolerated, but some adverse effects have been reported.
Table 4: Adverse Effects of this compound and Phytomenadione
| Compound | Reported Adverse Effects |
| This compound/Menadione | Can cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. In neonates, especially premature infants, it has been associated with hemolytic anemia, hyperbilirubinemia, and kernicterus. |
| Phytomenadione | When administered intravenously, there is a risk of severe hypersensitivity reactions, including anaphylaxis. Pain and swelling can occur at the injection site. |
Experimental Protocols
Protocol for Correction of Coagulopathy in Cholestasis
The following is a summary of the methodology used in the comparative study of oral this compound and intravenous phytomenadione in patients with cholestasis.
-
Patient Selection: 26 patients with cholestasis and an International Normalized Ratio (INR) greater than 1.2 were enrolled.
-
Randomization: Patients were randomly assigned to one of two treatment groups:
-
Group A (n=12): Received 20 mg of oral this compound once daily for 3 days.
-
Group B (n=14): Received 10 mg of intravenous phytomenadione once daily for 3 days.
-
-
Data Collection: Liver function tests and INR were measured daily for each of the 3 days of treatment.
-
Endpoint: The primary endpoint was the change in INR from baseline.
-
Follow-up: Patients were followed for 4 weeks after the procedure to monitor for any bleeding events.
Protocol for Prevention of Vitamin K Deficiency in Neonates
The following outlines the experimental design of the study comparing intramuscular menadione and phytomenadione in newborns.
-
Study Population: Healthy, full-term neonates were included in the study.
-
Randomization and Blinding: Neonates were randomly and blindly assigned to receive a single intramuscular injection of either:
-
Group I (n=85): 1 mg of phytomenadione.
-
Group II (n=85): 1 mg of menadione.
-
-
Intervention: The injection was administered within 2 hours of birth.
-
Measurement: Blood samples were collected to measure the levels of Protein Induced by Vitamin K Absence-II (PIVKA-II) using an ELISA method. A plasma level > 2 ng/mL was considered detectable.
-
Analysis: The detection rate and median levels of PIVKA-II were compared between the two groups.
Signaling Pathways
The Vitamin K Cycle
The primary signaling pathway for both this compound and phytomenadione is the Vitamin K cycle, which is essential for the continuous activation of vitamin K-dependent proteins.
References
Menadiol as a Radiosensitizing Agent: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of menadiol and its derivatives as a radiosensitizing agent against other established alternatives. Supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways are presented to validate its potential role in enhancing the efficacy of radiation therapy.
Introduction to Radiosensitizers
Radiosensitizers are chemical or pharmaceutical agents that increase the lethal effects of radiation on tumor cells.[1][2] The primary goal of using these agents is to enhance the therapeutic ratio, meaning to maximize tumor damage while minimizing injury to surrounding healthy tissues. This is often achieved by targeting tumor-specific characteristics, such as hypoxia (low oxygen levels), which is a known factor in radioresistance.[1]
This compound and its Derivatives: An Overview
This compound, also known as Vitamin K4, and its phosphorylated form, this compound sodium diphosphate (commercially known as Synkavit), have been investigated for their potential as radiosensitizing agents. While much of the clinical research on Synkavit as a radiosensitizer dates back several decades, the underlying mechanism of action, primarily revolving around the generation of reactive oxygen species (ROS), remains a pertinent area of study. Menadione (Vitamin K3), a related compound, is known to induce oxidative stress within cancer cells.[3][4] This is a key characteristic for a potential radiosensitizer, as ROS can potentiate the DNA-damaging effects of ionizing radiation.
Mechanism of Action: this compound-Induced Radiosensitization
The proposed mechanism for this compound's radiosensitizing effect centers on its ability to undergo redox cycling within the cell. This process generates superoxide radicals, which can then be converted to other reactive oxygen species. This increase in intracellular ROS enhances the oxidative stress induced by ionizing radiation, leading to greater DNA damage and subsequent cell death.
Caption: Proposed mechanism of this compound-induced radiosensitization.
Comparative Performance Data
The following tables summarize the available data on this compound (Synkavit) and compare it with other well-established radiosensitizing agents. It is important to note that the data for Synkavit is from older clinical studies and may not be directly comparable to more recent and rigorously controlled trials of other agents.
Table 1: In Vitro and Preclinical Data
| Agent | Cell Lines / Animal Model | Key Findings | Sensitizer Enhancement Ratio (SER) | Source |
| Menadione | DU145 (Prostate Cancer) | Weak radiosensitizer in hypoxic conditions. | 1.15 (hypoxia) | (Fyles et al., 2006) |
| Nimorazole | V79 (Chinese Hamster Lung) | Effective sensitizer of hypoxic cells. | ~1.6 | (Overgaard et al., 1991) |
| Metronidazole | Murine Mammary Carcinoma | Enhanced radiation response in hypoxic tumors. | 1.2 (at 100 mg/kg) | (Stone & Withers, 1975) |
| 5-Fluorouracil | HCT-116 (Colon Cancer) | Radiosensitizes highly radioresistant cells. | Not specified | (Lawrence et al., 2003) |
Table 2: Clinical Trial Data
| Agent | Cancer Type | Number of Patients | Key Outcomes | Source |
| This compound (Synkavit) | Radioresistant Oral Carcinomas | 51 (in trial group) | Showed some improvement in tumor response compared to controls. | (Sanyal et al., 1956) |
| Nimorazole | Supraglottic Larynx and Pharynx Carcinoma | 442 | Significantly improved local-regional control rate (46% vs 32% in placebo group). | (Overgaard et al., 1991) |
| Metronidazole | Advanced Vulvovaginal Malignancies | 10 | Local control achieved in 9 out of 10 patients. | (Blythe et al., 1983) |
| 5-Fluorouracil | Various (Squamous-transitional, Rectal, Breast) | N/A (Review) | Emerged as a promising clinical radiosensitizer, particularly with prolonged infusion. | (Vietti et al., 1971) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in key studies.
This compound (Synkavit) in Oral Carcinomas
-
Objective: To evaluate the radiosensitizing effect of Synkavit in radioresistant squamous-cell carcinomas of the cheek and tongue.
-
Patient Selection: 87 cases of carcinoma of the cheek and 40 of the tongue, all exhibiting fibrotic reactions and classified as non-responsive to radiation, were included. Patients were randomized into a Synkavit group and a control group.
-
Treatment Protocol:
-
The Synkavit group received 100 mg of Synkavit intravenously 25-30 minutes before each radiation therapy session.
-
Radiation therapy was administered using a Kilocurie Co60-beam.
-
The control group received radiation therapy alone.
-
-
Assessment: The response was assessed using a double-blind technique.
Caption: A generalized workflow for clinical validation of a radiosensitizer.
Conclusion
The available evidence suggests that this compound and its derivatives, such as Synkavit, exhibit radiosensitizing properties, likely through the induction of oxidative stress. However, the bulk of the clinical research is dated, and there is a lack of robust, modern clinical trials directly comparing its efficacy to current standard-of-care radiosensitizers like nimorazole, metronidazole, and 5-fluorouracil. While the mechanism of action is plausible and supported by studies on the related compound menadione, further preclinical and clinical investigation would be necessary to fully validate this compound as a viable radiosensitizing agent in contemporary radiation oncology. Researchers and drug development professionals should consider these historical data as a foundation for potential further exploration, particularly in the context of developing novel redox-active radiosensitizers.
References
- 1. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the selective tumor radiosensitizer nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Menadiol and Vitamin K1 on Coagulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of menadiol (a synthetic vitamin K analog, also known as vitamin K4) and vitamin K1 (phylloquinone) on blood coagulation. The information presented herein is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the nuances of these two compounds.
Executive Summary
Both this compound and vitamin K1 are essential for the synthesis of vitamin K-dependent clotting factors in the liver, thereby playing a crucial role in the coagulation cascade. Vitamin K1, the natural form of vitamin K found in plants, is the primary therapeutic agent for reversing anticoagulation and treating vitamin K deficiency. This compound, a synthetic, water-soluble analog, offers an alternative, particularly in conditions of malabsorption. While both effectively promote coagulation, their efficacy, route of administration, and metabolic pathways differ, influencing their clinical and research applications.
Mechanism of Action
Vitamin K, in its reduced form (hydroquinone), acts as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate (Gla) on precursor proteins of clotting factors II (prothrombin), VII, IX, and X. This carboxylation is essential for these clotting factors to bind calcium ions and participate in the coagulation cascade.
Vitamin K1 (Phylloquinone) is a fat-soluble vitamin that requires bile salts for absorption in the small intestine. It is transported to the liver where it participates in the vitamin K cycle to facilitate the carboxylation of clotting factors.
This compound , often administered as this compound sodium diphosphate, is a water-soluble precursor to menaquinone-4 (MK-4), a form of vitamin K2.[1] Its water solubility allows for absorption without the need for bile salts.[2] In the body, this compound is converted to menadione (vitamin K3), which is then prenylated to the biologically active MK-4.
Data Presentation: Comparative Efficacy
A clinical study provides a direct comparison of the efficacy of oral this compound and intravenous vitamin K1 in correcting coagulopathy in patients with cholestasis.
Table 1: Comparison of Oral this compound and Intravenous Vitamin K1 in Patients with Cholestasis and Coagulopathy [3]
| Parameter | Oral this compound (20 mg/day for 3 days) | Intravenous Vitamin K1 (10 mg/day for 3 days) |
| Number of Patients | 12 | 14 |
| Baseline INR (Mean ± SD) | 1.5 ± 0.2 | 1.6 ± 0.3 |
| Day 1 INR (Mean ± SD) | 1.3 ± 0.2 | 1.3 ± 0.2 |
| Day 2 INR (Mean ± SD) | 1.2 ± 0.1 | 1.2 ± 0.2 |
| Day 3 INR (Mean ± SD) | 1.1 ± 0.1 | 1.1 ± 0.1 |
| Change in INR (Baseline to Day 3) | Significant Decrease (p < 0.05) | Significant Decrease (p < 0.05) |
INR: International Normalized Ratio. A higher INR indicates a longer time for blood to clot.
The study concluded that oral this compound appears to be an effective alternative to intravenous phytomenadione in the correction of coagulopathies associated with obstructive liver disease.[3]
Indirect evidence from animal studies suggests that vitamin K1 may be more potent than menaquinone-4 (the active form of this compound) in certain contexts. A study in vitamin K-deficient rats showed that oral administration of vitamin K1 was at least twice as effective as menaquinone-4 in normalizing the Thrombotest, a measure of the extrinsic coagulation pathway.[4]
Experimental Protocols
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) test evaluates the extrinsic and common pathways of coagulation.
Principle: Tissue factor (thromboplastin) and calcium are added to a patient's citrated plasma, and the time it takes for a clot to form is measured in seconds.
Methodology:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (9:1 ratio of blood to anticoagulant).
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure: a. Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium chloride) to 37°C. b. Pipette 100 µL of plasma into a pre-warmed cuvette. c. Add 200 µL of the pre-warmed PT reagent to the plasma. d. Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be detected visually or by an automated coagulometer.
-
Reporting: The result is reported in seconds and often as an International Normalized Ratio (INR) for standardized reporting.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are incubated with citrated plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.
Methodology:
-
Sample Collection and Plasma Preparation: Same as for the PT assay.
-
Assay Procedure: a. Pre-warm the plasma sample, aPTT reagent (containing an activator and phospholipids), and calcium chloride solution to 37°C. b. Pipette 100 µL of plasma and 100 µL of the aPTT reagent into a pre-warmed cuvette. c. Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of the contact factors. d. Add 100 µL of the pre-warmed calcium chloride solution to the mixture. e. Simultaneously start a timer and measure the time until a fibrin clot is formed.
-
Reporting: The result is reported in seconds.
Mandatory Visualization
Caption: Vitamin K's role in the coagulation cascade.
Caption: Experimental workflow for comparing this compound and vitamin K1.
References
- 1. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytomenadione or this compound in the management of an elevated international normalized ratio (prothrombin time) - PubMed [pubmed.ncbi.nlm.nih.gov]
NQO1-Knockout Mice: A Validated Model for Menadione Toxicity Studies
A comprehensive comparison for researchers, scientists, and drug development professionals.
Menadione, a synthetic naphthoquinone, is a well-established model compound for studying oxidative stress and quinone toxicity. Its metabolism is a critical determinant of its cytotoxic effects. This guide provides a detailed comparison of NQO1-knockout (NQO1-/-) mice and their wild-type (NQO1+/+) counterparts in the context of menadione toxicity, supported by experimental data and detailed protocols. This validation of NQO1-knockout mice underscores their utility as a sensitive model for investigating the mechanisms of quinone-induced toxicity and the protective role of the NQO1 enzyme.
The Critical Role of NQO1 in Menadione Detoxification
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key flavoenzyme that plays a crucial role in the detoxification of quinones.[1][2] It catalyzes the two-electron reduction of quinones, such as menadione, to their more stable hydroquinone form (menadiol).[3][4] This process bypasses the formation of reactive semiquinone intermediates, which are products of one-electron reduction by enzymes like NADPH cytochrome P450 oxidoreductase (CYP450OR).[3] The semiquinones can then undergo redox cycling, a process that generates superoxide radicals and other reactive oxygen species (ROS), leading to cellular damage. Therefore, NQO1 is a critical component of the cellular antioxidant defense system against quinone-induced oxidative stress.
Comparative Toxicity of Menadione in NQO1-Knockout and Wild-Type Mice
Studies have consistently demonstrated that the absence of NQO1 renders mice significantly more susceptible to the toxic effects of menadione. This increased sensitivity is evident in survival rates and markers of organ damage, particularly in the liver.
Survival Studies
A dose-dependent decrease in survival is observed in NQO1-knockout mice following menadione administration.
| Menadione Dose (mg/kg body weight) | Wild-Type (NQO1+/+) Survival Rate (%) | Heterozygous (NQO1+/-) Survival Rate (%) | Knockout (NQO1-/-) Survival Rate (%) |
| 5 | 100 | Not specified | Significantly lower than wild-type |
| 10 | 100 | 70 | 30 |
| 20 | Significantly lower than 10mg/kg dose | Not specified | Significantly lower than wild-type |
Data sourced from Radjendirane et al., 1998.
Liver Toxicity
Liver damage, assessed by measuring the serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), is significantly more pronounced in NQO1-knockout mice.
| Menadione Dose (mg/kg body weight) | Effect on AST and ALT levels in Wild-Type (NQO1+/+) Mice | Effect on AST and ALT levels in Heterozygous (NQO1+/-) Mice | Effect on AST and ALT levels in Knockout (NQO1-/-) Mice |
| 2.5 | No effect | Intermediate sensitivity | Elevated levels |
| 5 | No effect | Intermediate sensitivity | Elevated levels |
| 10 | Elevated levels | Elevated levels | Significantly elevated levels |
Data sourced from Radjendirane et al., 1998.
Signaling Pathways of Menadione Metabolism and Toxicity
The differential metabolism of menadione in the presence or absence of NQO1 dictates the cellular response and the extent of toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Menadiol Diacetate and Menadiol Dibutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of menadiol diacetate and this compound dibutyrate, two synthetic analogues of vitamin K, often referred to as vitamin K4. Both compounds serve as prodrugs for this compound, their biologically active form, and are primarily recognized for their role in the blood coagulation cascade. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key biological pathways to aid researchers in their understanding and potential application of these compounds.
Executive Summary
This compound diacetate and this compound dibutyrate are chemically similar, differing only in the ester groups attached to the this compound backbone. Their primary bioactivity stems from their in vivo hydrolysis to this compound, which acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme is crucial for the post-translational modification and activation of several vitamin K-dependent clotting factors.
Experimental evidence, primarily from an in vivo animal study, suggests that the overall bioactivity of this compound diacetate and this compound dibutyrate is comparable. The study, which assessed their ability to affect prothrombin time in chickens, found both compounds to have approximately 70% of the activity of a standard menadione sodium bisulfite preparation[1].
Mechanism of Action: The Vitamin K Cycle
Both this compound diacetate and this compound dibutyrate exert their biological effects by participating in the vitamin K cycle. This cycle is essential for the activation of vitamin K-dependent proteins, most notably the blood coagulation factors II (prothrombin), VII, IX, and X.[2]
The shared pathway for these compounds is as follows:
-
Hydrolysis: The ester groups (diacetate or dibutyrate) are cleaved by esterases in the body to release the active molecule, this compound.
-
Reduction: this compound is then reduced to this compound hydroquinone.
-
Cofactor for γ-Glutamyl Carboxylase (GGCX): this compound hydroquinone acts as a cofactor for GGCX.
-
Carboxylation: GGCX catalyzes the addition of a carboxyl group to specific glutamic acid (Glu) residues on vitamin K-dependent proteins, converting them to γ-carboxyglutamic acid (Gla) residues.
-
Activation: The presence of Gla residues allows these proteins to bind calcium ions, a critical step in their biological activation and function in the coagulation cascade.
Comparative Bioactivity Data
The most direct comparison of the bioactivity of this compound diacetate and this compound dibutyrate comes from an in vivo study in chickens. This study utilized a bioassay based on prothrombin clotting time in vitamin K-deficient and anticoagulant-sensitized chicks.
| Compound | Relative Bioactivity (vs. Menadione Sodium Bisulfite) | Animal Model | Assay | Reference |
| This compound Diacetate | ~70% | 3-week-old male broiler chicks | Prothrombin Clotting Time | [1] |
| This compound Dibutyrate | ~70% | 3-week-old male broiler chicks | Prothrombin Clotting Time | [1] |
Note: This data is from a single in vivo study and may not directly translate to in vitro human systems. The similar bioactivity suggests that once hydrolyzed, the resulting this compound is equally effective regardless of the original ester. The difference in potency compared to the standard is likely due to factors such as absorption, distribution, metabolism, and excretion of the ester forms.
Experimental Protocols
Prothrombin Time (PT) Bioassay for Vitamin K Activity
This assay is a fundamental method for assessing the bioactivity of vitamin K and its analogues. It measures the time it takes for blood plasma to clot after the addition of thromboplastin, an activator of the extrinsic coagulation pathway. A longer PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors.
Objective: To determine the in vivo efficacy of this compound diacetate and this compound dibutyrate in restoring normal blood coagulation.
Experimental Workflow:
Detailed Methodology (Based on the study by Gropp et al., 1990[1]):
-
Animal Model: 3-week-old male broiler chicks were used.
-
Induction of Vitamin K Deficiency: The chicks were fed a vitamin K-deficient diet and sensitized with the anticoagulant cumatetralyl.
-
Test Groups: The chicks were divided into groups and administered either this compound diacetate, this compound dibutyrate, or a coated menadione sodium bisulfite standard.
-
Blood Collection: Blood samples were collected from the wing vein.
-
Plasma Preparation: Blood was collected into a solution containing citrate to prevent premature clotting, and plasma was separated by centrifugation.
-
Prothrombin Time Measurement: A homologous thrombokinase preparation was added to the plasma samples, and the time until clot formation was recorded.
-
Data Analysis: The prothrombin times of the groups receiving the this compound esters were compared to the group receiving the menadione standard to determine relative bioactivity.
In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay
This in vitro assay directly measures the activity of the GGCX enzyme, providing a more mechanistic understanding of the bioactivity of vitamin K analogues.
Objective: To quantify the ability of this compound (derived from its esters) to act as a cofactor for GGCX in the carboxylation of a synthetic peptide substrate.
Experimental Workflow:
Detailed Methodology:
-
Enzyme Source: A microsomal fraction containing GGCX is typically isolated from bovine or rat liver.
-
Substrate: A synthetic peptide substrate containing a glutamic acid residue, such as FLEEL, is used.
-
Cofactors: The reaction mixture includes the reduced form of the vitamin K analogue (this compound hydroquinone), and radiolabeled sodium bicarbonate (H¹⁴CO₃⁻) as the source of the carboxyl group.
-
Reaction: The enzyme, substrate, and cofactors are incubated at an optimal temperature (e.g., 37°C).
-
Quantification: The reaction is stopped, and the amount of radiolabeled carboxyl group incorporated into the peptide substrate is measured, typically by scintillation counting. This provides a direct measure of GGCX activity.
Conclusion and Future Directions
Based on the available evidence, this compound diacetate and this compound dibutyrate exhibit comparable bioactivity as vitamin K analogues, primarily by serving as precursors to the active molecule, this compound. The choice between these two compounds for research or therapeutic development may hinge on their pharmacokinetic properties, which are influenced by the differing ester groups. It is hypothesized that this compound diacetate may have a more rapid onset of action due to faster hydrolysis, while this compound dibutyrate may offer a more sustained release of this compound.
To provide a more definitive comparison, further research is warranted in the following areas:
-
In Vitro Hydrolysis Studies: Direct comparative studies of the enzymatic hydrolysis rates of this compound diacetate and this compound dibutyrate in human liver microsomes or plasma.
-
In Vitro Bioactivity Assays: A head-to-head comparison of the two compounds in in vitro prothrombin time assays using human plasma and in GGCX activity assays.
-
Cellular Uptake and Metabolism: Investigations into the relative rates of cellular uptake and intracellular conversion to this compound for both compounds.
Such studies would provide crucial quantitative data to guide the selection and development of these compounds for various applications, from nutritional supplements to therapeutic agents.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Menadiol Disposal
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and responsible disposal of menadiol, a synthetic compound related to vitamin K. Adherence to these procedures is paramount to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound or its derivatives, such as this compound diacetate. This compound diacetate is classified as causing serious eye damage.[1][2] Appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[2][3] Handling should be performed in a well-ventilated area, and the generation of dust should be avoided.[3]
Regulatory Framework for Pharmaceutical Waste
The disposal of this compound, as a pharmaceutical compound, is governed by stringent federal and state regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). This compound is not specifically listed as a P- or U-listed hazardous waste by the EPA. However, a waste determination must be conducted to ascertain if it exhibits any characteristics of hazardous waste, such as toxicity. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Clearly label all containers of this compound waste with "Hazardous Waste" and the chemical name.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing.
Step 2: Secure Storage
-
Store this compound waste in a designated, secure area away from incompatible materials. The original container is often the best choice for storage.
-
Keep containers tightly closed and in good condition.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Ensure all required documentation for hazardous waste shipment is completed accurately.
For Contaminated Labware and PPE:
-
Disposable items such as gloves, wipes, and bench paper that are contaminated with this compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. After thorough cleaning, the glassware can be returned to general use.
Quantitative Data and Disposal Limits
Currently, there is a lack of publicly available, specific quantitative data regarding disposal concentration limits for this compound in wastewater or solid waste streams. Regulatory limits are typically established for broader categories of chemical waste. The table below summarizes key regulatory and hazard information.
| Parameter | Information | Source |
| RCRA Waste Code | Not specifically listed. A hazardous waste determination based on characteristics (e.g., toxicity) is required. | |
| Primary Hazard | Causes serious eye damage (for this compound diacetate). | |
| Environmental Hazard | Menadione (a related compound) is very toxic to aquatic life with long-lasting effects. | |
| Disposal Method | Incineration by a licensed hazardous waste facility is the preferred method for pharmaceutical waste. |
Experimental Protocols for Chemical Degradation (for research purposes only)
While direct, validated protocols for the routine laboratory disposal of this compound through chemical degradation are not established, the scientific literature provides insights into the degradation of related compounds like naphthoquinones and hydroquinones. These methods are complex and should only be attempted by trained chemists for research purposes, not as a standard disposal procedure. The resulting degradation products would still require a hazardous waste determination.
-
Oxidation of Hydroquinones: Research has shown that hydroquinones can be degraded through chemical oxidation processes.
-
Degradation of Naphthoquinones: Studies on the degradation of naphthoquinones, the class of compounds to which menadione (related to this compound) belongs, have explored pathways such as microbial degradation.
It is critical to reiterate that these are not approved disposal protocols. All this compound waste should be managed through a licensed hazardous waste program.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
